Senkyunolide H
Description
(3Z,6R,7S)-3-Butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one has been reported in Ligusticum striatum, Angelica sinensis, and other organisms with data available.
from Ligusticum chuanxiong; structure nin first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNGMIQSXNGHOA-OBEBJBLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C([C@@H]([C@@H](CC2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94596-27-7 | |
| Record name | Senkyunolide H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SENKYUNOLIDE H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56W6M8HQ2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Senkyunolide H: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Senkyunolide H, a bioactive phthalide with significant therapeutic potential. The document details its primary natural sources, comprehensive experimental protocols for its extraction and isolation, and a summary of its known biological signaling pathways.
Natural Sources of this compound
This compound is a naturally occurring compound predominantly found in plants belonging to the Umbelliferae (Apiaceae) family.[1][2] The most significant and commercially utilized source is the rhizome of Ligusticum chuanxiong Hort., a traditional Chinese medicinal herb.[1][3][4][5][6][7] Other notable sources include Cnidium officinale, Ligusticum wallichii, and Angelica sinensis.[8][9][10]
Extraction and Isolation of this compound
The isolation of this compound from its natural sources involves a multi-step process encompassing extraction and subsequent purification. Various methodologies have been developed to optimize the yield and purity of the final compound.
Extraction Methodologies
A range of extraction techniques can be employed, from conventional solvent-based methods to more advanced procedures. The choice of method often depends on the desired scale, efficiency, and available equipment.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent(s) | Key Parameters | Advantages | Disadvantages |
| Ultrasonication | Petroleum Ether, Methanol, Ethanol | Sonication for 30 minutes | Fast, Efficient for small scale | May not be suitable for large-scale extraction |
| Reflux/Immersion | Ethanol, Methanol, Water | Elevated temperature over a prolonged period | Simple, Inexpensive equipment | Time-consuming, Potential for thermal degradation of some compounds |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | High pressure and temperature | High selectivity, Environmentally friendly | High initial equipment cost |
| Ultra-high Pressure Ultrasonic-assisted Extraction (UPUAE) | Ethanol | High pressure and ultrasonic waves | Improved efficiency and yield | Specialized equipment required |
Purification Techniques
Following extraction, the crude extract containing this compound requires further purification to isolate the compound to a high degree of purity. Chromatographic techniques are central to this process.
Table 2: Purification Data for this compound from Ligusticum chuanxiong
| Purification Method | Stationary Phase/Solvent System | Starting Material | Yield of this compound | Purity | Reference |
| Counter-Current Chromatography (CCC) | n-hexane-ethyl acetate-methanol-water (3:7:4:6 v/v) | 400 mg crude extract | 1.7 mg | 93% | [3][4] |
| Preparative HPLC | Not specified | Crude extract | Not specified | High purity | [11] |
| Preparative TLC and Semipreparative HPLC | TLC: petroleum ether-ethyl acetate (85:15 v/v); HPLC: water-methanol gradient | Crude extract | Not specified | 97.98% (for Senkyunolide A) | [12] |
Detailed Experimental Protocols
The following protocols provide a detailed guide for the extraction and isolation of this compound from Ligusticum chuanxiong.
Protocol 1: Extraction via Ultrasonication
This protocol is suitable for laboratory-scale extraction.
Materials and Equipment:
-
Dried and powdered rhizome of Ligusticum chuanxiong
-
Petroleum ether or methanol
-
Ultrasonic bath
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Weigh 50 g of powdered Ligusticum chuanxiong rhizome and place it in a flask.
-
Add 300 mL of petroleum ether to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Filter the extract through filter paper to remove the plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Protocol 2: Purification by Counter-Current Chromatography (CCC)
This protocol describes a preparative method for isolating this compound from a crude extract.[3][4]
Materials and Equipment:
-
Crude extract of Ligusticum chuanxiong
-
High-speed counter-current chromatograph
-
HPLC system for analysis
-
n-hexane, ethyl acetate, methanol, and water (HPLC grade)
Procedure:
-
Preparation of the Two-Phase Solvent System: Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 3:7:4:6. Shake the mixture vigorously in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
CCC Operation:
-
Fill the CCC coil with the stationary phase (upper phase).
-
Dissolve 400 mg of the crude extract in a suitable volume of the mobile phase (lower phase).
-
Inject the sample into the CCC system.
-
Pump the mobile phase through the coil at a specific flow rate while the coil is rotating at a set speed.
-
-
Fraction Collection and Analysis: Collect fractions of the eluent. Analyze the collected fractions by HPLC to identify those containing this compound.
-
Pooling and Evaporation: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Signaling Pathways and Biological Activities
This compound has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects, particularly its neuroprotective properties.
Caption: Workflow for the isolation of this compound.
Caption: Key signaling pathways modulated by this compound.
This compound has demonstrated neuroprotective effects by mitigating oxidative stress-induced apoptosis through the ROS-mediated MAPK pathway, which includes the inhibition of p38 MAPK and JNK.[13][7] It also shows protective effects in cerebral ischemia by regulating neuronal autophagy via the PI3K/AKT/mTOR signaling pathway.[13] Furthermore, this compound attenuates neuroinflammation by regulating the ERK and NF-κB pathways in microglia.[13] Its therapeutic potential extends to bone health, where it has been found to attenuate osteoclastogenesis by modulating the NF-κB, JNK, and ERK signaling pathways.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress on the pharmacological activities of senkyunolides [ouci.dntb.gov.ua]
- 3. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | CAS#:94596-27-7 | Chemsrc [chemsrc.com]
- 7. This compound protects against MPP+-induced apoptosis via the ROS-mediated mitogen-activated protein kinase pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CAS 94596-27-7 | this compound [phytopurify.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 13. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
The Transformation Pathway of Z-Ligustilide to Senkyunolide H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senkyunolide H, a bioactive phthalide found in the medicinal plant Ligusticum chuanxiong, has garnered significant interest for its potential therapeutic properties. This technical guide provides an in-depth exploration of the formation of this compound, which is now understood to be a product of the chemical and enzymatic transformation of Z-ligustilide, the most abundant phthalide in the fresh plant. This document details the proposed transformation pathway, summarizes the available quantitative data, outlines key experimental protocols used in its elucidation, and presents visual diagrams of the involved processes. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the pharmacology, chemistry, and potential therapeutic applications of this compound.
The Transformation Pathway of Z-Ligustilide to this compound
Contrary to a de novo biosynthetic route, evidence strongly suggests that this compound is formed through the oxidative transformation of Z-ligustilide. This transformation can occur through non-enzymatic processes, such as exposure to heat and light during post-harvest processing and storage, as well as through enzymatic catalysis.[1][2] In vivo and in vitro studies have implicated cytochrome P450 enzymes in this oxidative process.[3]
The proposed pathway involves the epoxidation of the C6-C7 double bond of Z-ligustilide to form a key intermediate, 6,7-epoxyligustilide. This unstable epoxide then undergoes further rearrangement to yield the dihydroxyl products, this compound and its isomer, Senkyunolide I.[2] While specific plant-based enzymes responsible for this transformation have yet to be fully characterized, studies on the metabolism of Z-ligustilide in rat liver microsomes have identified CYP3A4, CYP2C9, and CYP1A2 as the major isoenzymes involved.[3]
Pathway Diagram
Quantitative Data
The available quantitative data primarily focuses on the relative concentrations of Z-ligustilide and its transformation products in plant materials under different conditions. There is a notable lack of published enzyme kinetic data for the specific conversion to this compound.
| Compound | Plant Material | Condition | Concentration (mg/g) | Reference |
| Z-ligustilide | Ligusticum chuanxiong rhizome | Fresh | High (decreases with processing) | [1] |
| Senkyunolide I | Ligusticum chuanxiong rhizome | Dried at 60°C for 24h | 0.32 | [1] |
| This compound | Ligusticum chuanxiong rhizome | Processed/Stored | Increases with processing/storage | [1] |
Experimental Protocols
The elucidation of the this compound formation pathway has relied on several key experimental methodologies.
Liver Microsome Metabolism Assay
This in vitro method is used to study the metabolic fate of a compound when exposed to liver enzymes, primarily cytochrome P450s.
Objective: To identify the metabolites of Z-ligustilide and the CYP450 isoenzymes involved in its metabolism.
Methodology:
-
Preparation of Incubation Mixture: A typical incubation mixture contains rat liver microsomes, a phosphate buffer (pH 7.4), and the substrate (Z-ligustilide) dissolved in a suitable solvent.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The mixture is incubated at 37°C for a specific period.
-
Termination of Reaction: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.
-
Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS to identify and quantify the metabolites.
-
Inhibition Studies: To identify the specific CYP450 isoenzymes involved, selective inhibitors (e.g., ketoconazole for CYP3A4, trimethoprim for CYP2C9, and α-naphthoflavone for CYP1A2) are added to the incubation mixture.[3] A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that isoenzyme.
Experimental Workflow Diagram
Electrochemical Oxidation
This method simulates the oxidative metabolism of a drug in a controlled electrochemical cell, providing insights into potential metabolic pathways.
Objective: To identify the oxidation products of Z-ligustilide.
Methodology:
-
Electrochemical Cell Setup: An undivided electrochemical cell is equipped with a working electrode (e.g., platinum foil) and a counter electrode.
-
Electrolyte Solution: The substrate (Z-ligustilide) is dissolved in a suitable solvent containing a supporting electrolyte (e.g., sodium methoxide in methanol).
-
Electrolysis: A constant current is applied to the cell to initiate the oxidation of the substrate.
-
Work-up: After the reaction is complete, the solvent is removed, and the residue is worked up (e.g., by extraction) to isolate the products.
-
Product Identification: The isolated products are then identified using spectroscopic techniques such as NMR and MS.
Conclusion
The formation of this compound is a fascinating example of a natural product transformation rather than a direct biosynthesis. The precursor, Z-ligustilide, undergoes an oxidative process that can be influenced by both environmental factors and enzymatic activity, likely involving cytochrome P450 monooxygenases. The identification of the 6,7-epoxyligustilide intermediate provides a crucial insight into the reaction mechanism. Further research is warranted to isolate and characterize the specific plant enzymes responsible for this transformation, which would not only complete our understanding of phthalide chemistry in Ligusticum chuanxiong but could also open avenues for the biotechnological production of this compound. This guide provides a foundational understanding for researchers to build upon in their future investigations of this promising bioactive compound.
References
- 1. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness [mdpi.com]
- 3. [Enzyme kinetics of ligustilide metabolism in rat liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Senkyunolide H: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senkyunolide H is a naturally occurring phthalide derivative first identified in plants of the Umbelliferae family, most notably Ligusticum chuanxiong Hort.[1][2][3]. This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent neuroprotective, anti-inflammatory, and anti-osteoporotic effects[2][4]. Mechanistic studies have revealed that this compound modulates several key intracellular signaling pathways, such as the PI3K/AKT/mTOR, NF-κB, JNK, and ERK pathways, highlighting its potential as a therapeutic agent for a range of pathological conditions[2]. This technical guide provides an in-depth overview of the discovery, history, and chemical properties of this compound. It also details the experimental protocols for its isolation and for the investigation of its biological activities, presents quantitative data in a structured format, and visualizes the key signaling pathways it modulates.
Discovery and History
This compound is a member of the senkyunolides, a group of phthalide molecules predominantly found in Umbelliferae plants[2]. Its discovery is historically linked to the phytochemical analysis of Ligusticum chuanxiong (Chuanxiong), a medicinal herb with a long history of use in traditional Chinese medicine for treating cardiovascular and cerebrovascular diseases[1][4][5]. The isolation and structural elucidation of this compound and its isomers, such as Senkyunolide I, were achieved through various chromatographic and spectroscopic techniques[6]. Initially, much of the research focused on the more abundant phthalides like ligustilide; however, subsequent studies revealed that processing and storage of L. chuanxiong rhizomes led to an increase in the concentration of more stable derivatives like this compound and I[7]. This observation spurred further investigation into the bioactivities of these specific compounds.
Chemical Properties
This compound is a benzofuran derivative with the chemical formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol [8][9][10]. Its systematic IUPAC name is (3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one[8]. The structure of this compound is characterized by a phthalide core with a butylidene side chain and two hydroxyl groups, which are crucial for its biological activities[11].
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₄ | [8][9][10] |
| Molecular Weight | 224.25 g/mol | [8][9] |
| IUPAC Name | (3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | [8] |
| CAS Number | 94596-27-7 | [9][10][11] |
| Appearance | Solid | [11] |
| Solubility | Soluble in DMSO and Ethanol | [11] |
Experimental Protocols
Isolation and Purification of this compound from Rhizoma Chuanxiong
A highly effective method for the preparative isolation and purification of this compound is counter-current chromatography (CCC).
Protocol:
-
Crude Extract Preparation: The dried rhizomes of Ligusticum chuanxiong are powdered and extracted with a suitable organic solvent, such as ethanol or methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Two-Phase Solvent System Selection: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6 (v/v/v/v) is prepared and equilibrated in a separatory funnel. The two phases are separated shortly before use.
-
CCC Apparatus and Operation:
-
The multiplayer coil separation column is entirely filled with the upper phase (stationary phase).
-
The apparatus is rotated at a speed of 800 rpm.
-
The lower phase (mobile phase) is then pumped into the column in a head-to-tail elution mode at a flow rate of 2.0 mL/min.
-
-
Sample Injection: After the mobile phase front emerges and hydrodynamic equilibrium is established, 400 mg of the crude extract dissolved in a mixture of the two-phase solvent system is injected into the column.
-
Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored with a UV detector at 280 nm and collected into fractions. The collected fractions are analyzed by high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Purity and Structure Confirmation: The purified this compound is subjected to mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
| Parameter | Value | Reference |
| Starting Material | 400 mg of crude Rhizoma Chuanxiong extract | [6] |
| Yield of this compound | 1.7 mg | [6] |
| Purity of this compound | 93% | [6] |
Neuroprotective Effects of this compound in PC12 Cells (OGD/R Model)
The neuroprotective effects of this compound can be evaluated using an in vitro model of ischemia-reperfusion injury, known as oxygen-glucose deprivation/reperfusion (OGD/R), in PC12 cells.
Protocol:
-
Cell Culture: PC12 cells are cultured in a suitable medium, such as DMEM supplemented with fetal bovine serum and horse serum, in a humidified incubator at 37°C with 5% CO₂.
-
OGD/R Model Establishment:
-
The culture medium is replaced with glucose-free DMEM.
-
The cells are then placed in a hypoxic chamber with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂ for a specific duration (e.g., 4 hours) to induce oxygen-glucose deprivation.
-
For reperfusion, the glucose-free medium is replaced with complete culture medium, and the cells are returned to the normoxic incubator for a further period (e.g., 24 hours).
-
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours) before being subjected to OGD/R.
-
Cell Viability Assay (MTT Assay):
-
Following the OGD/R and treatment period, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
Western Blot Analysis:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest in the cAMP-PI3K/AKT signaling pathway (e.g., p-CREB, p-AKT, p-PDK1, PKA).
-
After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Anti-Osteoporotic Effects of this compound
The inhibitory effect of this compound on osteoclastogenesis can be investigated both in vivo using an ovariectomized (OVX) mouse model of postmenopausal osteoporosis and in vitro using bone marrow-derived macrophages (BMMs).
In Vivo Protocol (OVX Mouse Model):
-
Animal Model: Female mice are either sham-operated or ovariectomized.
-
This compound Administration: After a recovery period, OVX mice are treated with this compound (e.g., 15 mg/kg, daily by oral gavage) for a specified duration (e.g., 8 weeks).
-
Micro-CT Analysis: The femurs are harvested, and the trabecular bone microarchitecture is analyzed using micro-computed tomography (micro-CT) to assess bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Histological Analysis: The femurs are decalcified, embedded in paraffin, sectioned, and stained for tartrate-resistant acid phosphatase (TRAP) to identify and quantify osteoclasts.
In Vitro Protocol (BMMs):
-
BMM Isolation: Bone marrow cells are flushed from the femurs and tibias of mice and cultured in the presence of M-CSF (macrophage colony-stimulating factor) to generate BMMs.
-
Osteoclast Differentiation: BMMs are cultured with M-CSF and RANKL (receptor activator of nuclear factor-κB ligand) to induce osteoclast differentiation.
-
This compound Treatment: BMMs are treated with various concentrations of this compound during the differentiation process.
-
TRAP Staining: After several days of culture, the cells are fixed and stained for TRAP. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.
-
Western Blot Analysis: BMMs are treated with this compound for various time points in the presence of RANKL. Cell lysates are then subjected to Western blot analysis to assess the phosphorylation and total protein levels of key components of the NF-κB, JNK, and ERK signaling pathways (e.g., p-p65, p-IκBα, p-JNK, p-ERK).
Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways.
cAMP-PI3K/AKT Signaling Pathway in Neuroprotection
In the context of cerebral ischemia-reperfusion injury, this compound has been shown to protect neuronal cells by activating the cAMP-PI3K/AKT signaling pathway. This leads to the upregulation of pro-survival proteins and the inhibition of apoptotic pathways.
Caption: this compound activates the cAMP-PI3K/AKT pathway to protect against OGD/R-induced neuronal apoptosis.
NF-κB, JNK, and ERK Signaling Pathways in Osteoclastogenesis
This compound attenuates postmenopausal osteoporosis by inhibiting osteoclast differentiation. It achieves this by downregulating the RANKL-induced activation of the NF-κB, JNK, and ERK signaling pathways.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 3. This compound | 94596-27-7 | FS73835 | Biosynth [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. Ligusticum chuanxiong: a chemical, pharmacological and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C12H16O4 | CID 13965088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:94596-27-7 | Chemsrc [chemsrc.com]
- 10. This compound [webbook.nist.gov]
- 11. caymanchem.com [caymanchem.com]
Senkyunolide H: A Deep Dive into Its Hypothesized Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Senkyunolide H, a key bioactive phthalide isolated from the traditional Chinese medicine Ligusticum chuanxiong Hort., is emerging as a promising therapeutic agent with a spectrum of pharmacological activities.[1][2][3] Extensive research has begun to unravel its molecular mechanisms, pointing towards its potential in treating a range of conditions including neuroinflammation, cerebral ischemia, osteoporosis, and certain cancers.[1][4][5][6] This technical guide synthesizes the current understanding of this compound's mechanisms of action, presenting key experimental data, detailed protocols, and visual representations of the intricate signaling pathways involved.
Anti-Inflammatory and Neuroprotective Effects
A significant body of evidence highlights the potent anti-inflammatory and neuroprotective properties of this compound. These effects are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade and neuronal cell survival.
Modulation of Microglial Activation and Neuroinflammation
In the context of neuroinflammation, this compound has been shown to inhibit the activation of microglia, the primary immune cells of the central nervous system.[1] Studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have demonstrated that this compound can dose-dependently attenuate the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[1] This effect is mediated, at least in part, through the regulation of the Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][4][7]
This compound treatment has been observed to promote the polarization of microglia from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[1] This is a critical mechanism for resolving inflammation and promoting tissue repair in the nervous system.
Key Signaling Pathways in Neuroprotection
Several signaling pathways have been identified as targets of this compound in exerting its neuroprotective effects:
-
ERK/NF-κB Pathway: this compound has been shown to inactivate the ERK and NF-κB signaling pathways, which are crucial regulators of inflammatory responses.[1][7] By inhibiting these pathways, this compound reduces the expression of inflammatory mediators.
-
PI3K/Akt Signaling: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and apoptosis. This compound has been found to activate this pathway, thereby protecting neuronal cells from ischemic injury and apoptosis.[5][6][8][9] In models of cerebral ischemia-reperfusion, this compound post-treatment activated the PI3K/Akt/NF-κB signaling pathway, leading to reduced infarct volume and neuronal death.[5]
-
PI3K/AKT/mTOR Pathway: This pathway is involved in the regulation of autophagy. This compound has been shown to affect cerebral ischemic injury by modulating the autophagy of neuronal cells via the PI3K/AKT/mTOR signaling pathway.[4][6]
-
ROS-Mediated MAPK Pathway: In models of MPP+-induced neurotoxicity, a model for Parkinson's disease, this compound demonstrated neuroprotective effects by mitigating oxidative stress through the ROS-mediated Mitogen-Activated Protein Kinase (MAPK) pathway.[2] It inhibited the nuclear accumulation of NF-κB and the phosphorylation of JNK and p38 MAPKs.[2]
-
cAMP-PI3K/AKT Pathway: this compound has been shown to protect PC12 cells from oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury by activating the cAMP-PI3K/AKT signaling pathway.[8][9]
Anti-Cancer Activity
Recent studies have begun to explore the potential of this compound in cancer therapy, particularly in the context of depression-induced breast cancer progression.
Regulation of CXCR2 in Breast Cancer
Research has indicated that depression can promote breast cancer progression through the activation of the CXCR2-mediated PI3K/AKT signaling pathway, driven by inflammatory factors like IL-8 and CXCL1.[10][11] this compound has been found to bind to the active pocket of the CXCR2 protein, thereby inhibiting its activation.[10] This action effectively reverses the pro-tumor effects of chronic unpredictable mild stress (CUMS) in mouse models of breast cancer.[10][12] While this compound did not show significant anti-breast cancer effects in non-depressed mice, it markedly counteracted the tumor-promoting effects of CUMS.[10][12]
Other Pharmacological Activities
Beyond its well-documented neuroprotective and emerging anti-cancer roles, this compound exhibits a range of other beneficial properties.
Attenuation of Osteoclastogenesis and Osteoporosis
This compound has been shown to attenuate osteoclast formation and postmenopausal osteoporosis by regulating the NF-κB, JNK, and ERK signaling pathways.[4][13]
Cardiovascular Effects
As a component of Ligusticum chuanxiong, an herb traditionally used for cardiovascular diseases, this compound is believed to contribute to these effects.[3][14]
Quantitative Data Summary
The following tables summarize the quantitative data from key experimental studies on this compound.
Table 1: Effects of this compound on Microglial Activation and Neuroinflammation in LPS-treated BV2 Cells [1]
| Parameter | Treatment | Concentration of SNH | Result |
| IBA1 Protein Levels | LPS + SNH | Dose-dependent | Attenuated LPS-mediated activation |
| M2 Phenotype (CD206) | LPS + SNH | Dose-dependent | Markedly upregulated |
| M1 Phenotype (CD16/32) | LPS + SNH | Dose-dependent | Significantly decreased |
| Inflammatory Cytokines (mRNA & Protein) | LPS + SNH | Various doses | Attenuated LPS-mediated neuroinflammation |
Table 2: Neuroprotective Effects of this compound in a Mouse Model of Cerebral Ischemic Stroke [5]
| Parameter | Treatment | Dosage of SNH | Result |
| Neurological Scores | SEH post-treatment | 40 mg/kg (intragastric) | Significantly decreased |
| Infarct Volume | SEH post-treatment | 40 mg/kg (intragastric) | Significantly decreased |
| Neuronal Death | SEH post-treatment | 40 mg/kg (intragastric) | Significantly decreased |
| PI3K/Akt/NF-κB Pathway | SEH post-treatment | 40 mg/kg (intragastric) | Activated |
Table 3: Effects of this compound on Breast Cancer Progression in a CUMS Mouse Model [10]
| Parameter | Treatment | Observation |
| Tumor Growth | CUMS + SNH | Significantly reversed the pro-tumor effect of CUMS |
| Malignant Phenotype (PCNA, Ki-67, TROP2) | CUMS + SNH | Effectively reversed the CUMS-enhanced malignant phenotype |
| CXCR2 Expression | CUMS + SNH | Significantly inhibited |
| PI3K/AKT Signaling | CUMS + SNH | Significantly inhibited the activation induced by CUMS |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the ERK/NF-κB signaling pathway.
Caption: this compound activates the PI3K/Akt/mTOR signaling pathway.
Caption: this compound inhibits the CXCR2-mediated PI3K/Akt pathway in breast cancer.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Cell Culture and Treatment
-
BV2 Microglial Cells: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound for a specified time before stimulation with lipopolysaccharide (LPS).[1]
-
PC12 Cells: Maintained in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For neurotoxicity studies, cells are pre-treated with this compound before exposure to MPP+ or oxygen-glucose deprivation/reperfusion (OGD/R).[2][8]
-
Breast Cancer Cells (e.g., Py230): Cultured in appropriate media as per cell line specifications. For proliferation assays, cells are treated with IL-8 in the presence or absence of this compound.[10]
Western Blot Analysis
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The concentration of total protein is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-ERK, p-Akt, NF-κB, CXCR2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Cell culture supernatants are collected.
-
Assay Procedure: The concentrations of inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read at the appropriate wavelength, and the cytokine concentrations are calculated based on a standard curve.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cells using TRIzol reagent or a commercial RNA extraction kit.
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative mRNA expression levels are calculated using the 2^-ΔΔCt method.
Flow Cytometry for Microglial Polarization
-
Cell Preparation: BV2 cells are harvested and washed with phosphate-buffered saline (PBS).
-
Antibody Staining: Cells are incubated with fluorescently labeled antibodies against M1 (e.g., CD16/32) and M2 (e.g., CD206) markers.
-
Data Acquisition: The fluorescence intensity of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells expressing each marker is determined to assess the M1/M2 polarization status.
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential, primarily driven by its ability to modulate a complex network of signaling pathways. Its anti-inflammatory and neuroprotective effects are well-supported by evidence demonstrating its regulation of the ERK/NF-κB and PI3K/Akt pathways. Furthermore, its emerging role in oncology, specifically in counteracting depression-induced breast cancer progression via CXCR2 inhibition, opens new avenues for its clinical application. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic promise of this compound. Continued investigation into its pharmacokinetics, bioavailability, and safety profile will be crucial in translating these promising preclinical findings into effective clinical therapies.
References
- 1. This compound inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against MPP+-induced apoptosis via the ROS-mediated mitogen-activated protein kinase pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 5. frontiersin.org [frontiersin.org]
- 6. This compound Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound protects PC12 cells from OGD/R-induced injury via cAMP-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reverses depression-induced breast cancer progression by regulating CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound reverses depression-induced breast cancer progression by regulating CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
Senkyunolide H: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Senkyunolide H, a bioactive phthalide isolated from Ligusticum chuanxiong. The information presented herein is intended to support research, formulation development, and analytical method development for this promising natural compound.
Core Physicochemical Properties
This compound is a phthalide with a molecular formula of C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol . It is recognized for its potential therapeutic applications in cardiovascular and inflammatory conditions. Understanding its solubility and stability is paramount for its successful development as a therapeutic agent.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. This compound exhibits solubility in various organic solvents and aqueous co-solvent systems.
Table 1: Quantitative Solubility of this compound
| Solvent System | Solubility | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 445.93 | Ultrasonic assistance may be required.[1] Use freshly opened DMSO. |
| Dimethyl Sulfoxide (DMSO) | 22.5 mg/mL | 100.33 | Sonication is recommended.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 11.15 | A clear solution is obtained.[1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 11.15 | A clear solution is obtained.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 11.15 | A clear solution is obtained.[1] |
| Ethanol | Soluble | - | Qualitative data.[1] |
| Ethyl Acetate | Soluble | - | Qualitative data for the related Senkyunolide A and I.[4] |
| Chloroform | Soluble | - | Qualitative data for the related Senkyunolide I.[5] |
Stability Profile
The stability of this compound is influenced by several environmental factors, including pH, light, and the presence of oxygen. While specific degradation kinetics for this compound are not extensively published, data from its isomer, Senkyunolide I, provides valuable insights into its likely stability profile.
Key Stability Considerations:
-
pH: Phthalides, including the related Senkyunolide I, are susceptible to degradation in alkaline conditions (pH > 9.0), likely through hydrolysis and ring-opening reactions.[6] Weakly acidic conditions are expected to provide better stability.
-
Light: Exposure to direct sunlight can induce isomerization and degradation.[6] Therefore, this compound should be protected from light.
-
Oxygen: The presence of oxygen is a major factor that can accelerate the degradation of related phthalides, particularly in the presence of light and elevated temperatures.[6]
-
Temperature: Elevated temperatures can increase the rate of degradation. For long-term storage, a solid form should be kept at -20°C.[2] Solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Conditions | Duration |
| Solid | -20°C | Protect from light | Up to 3 years |
| In Solvent | -80°C | Protect from light | Up to 6 months |
| In Solvent | -20°C | Protect from light | Up to 1 month |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, buffers of various pH)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent. The presence of undissolved solid should be visually confirmed.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw a sample from the supernatant and filter it through a syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Calculate the solubility in mg/mL or mM.
Caption: Workflow for the shake-flask solubility determination method.
Stability Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the decrease of the parent compound and the formation of degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acidifier like 0.1% formic or acetic acid). A typical starting point could be a 50:50 mixture of methanol and 0.2% glacial acetic acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 278 nm.[7]
-
Injection Volume: 10 µL.
Forced Degradation Study Protocol:
To assess the stability-indicating nature of the HPLC method and to understand the degradation pathways, forced degradation studies are performed.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a set duration.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.
At specified time points, samples are withdrawn, neutralized if necessary, diluted, and analyzed by the HPLC method to separate the parent peak from any degradation products.
Caption: Workflow for conducting forced degradation studies.
Signaling Pathways
This compound has been reported to modulate several key signaling pathways, which are relevant to its biological activities. A deeper understanding of these pathways can aid in elucidating its mechanism of action.
-
Nrf2/HO-1 Pathway: this compound has been shown to induce the expression of Heme Oxygenase-1 (HO-1), a key antioxidant enzyme. This is often mediated by the transcription factor Nrf2, suggesting a role in cellular defense against oxidative stress.
-
NF-κB Pathway: This pathway is a central regulator of inflammation. This compound may exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
-
MAPK Pathways (JNK and ERK): The mitogen-activated protein kinase (MAPK) pathways, including JNK and ERK, are involved in cellular processes like proliferation, differentiation, and apoptosis. The regulatory effects of this compound on these pathways may contribute to its observed biological effects.
Caption: Key signaling pathways influenced by this compound.
Conclusion
This technical guide summarizes the current knowledge on the solubility and stability of this compound. The compound demonstrates good solubility in DMSO and can be formulated in various co-solvent systems for in vitro and in vivo studies. Its stability is a critical consideration, with evidence suggesting susceptibility to alkaline pH, light, and oxygen. The provided experimental protocols offer a starting point for researchers to conduct their own detailed investigations. A thorough understanding of these parameters is essential for the continued development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [Preparation of ferulic acid, senkyunolide I and this compound from Ligusticum chuanxiong by preparative HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of Senkyunolide H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Senkyunolide H, a bioactive phthalide isolated from the rhizome of Ligusticum chuanxiong. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.
Chemical Structure
This compound is chemically known as (3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one. Its chemical structure is as follows:
In Vitro Biological Activities of Senkyunolide H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide H is a prominent phthalide compound isolated from Ligusticum chuanxiong, a perennial herb widely used in traditional medicine. Emerging in vitro research has highlighted its significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammation. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its molecular mechanisms, quantitative data, and detailed experimental protocols.
Core Biological Activities and Mechanisms
This compound has demonstrated notable efficacy in two primary areas of in vitro research: attenuation of neuroinflammation and protection against neuronal injury. These activities are primarily attributed to its ability to modulate key intracellular signaling pathways.
Anti-Neuroinflammatory Effects
In microglial cells, the resident immune cells of the central nervous system, this compound has been shown to suppress the inflammatory response triggered by lipopolysaccharide (LPS). The anti-inflammatory effects are dose-dependent and are mediated through the inhibition of the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2] By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), while promoting the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1] Furthermore, this compound promotes the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1][3]
Neuroprotective Effects
This compound exhibits significant neuroprotective properties in various in vitro models of neuronal damage. In PC12 cells, a common model for neuronal studies, this compound protects against cytotoxicity induced by agents like 1-methyl-4-phenylpyridinium (MPP+) and oxygen-glucose deprivation/reperfusion (OGD/R).[4][5] The protective mechanisms involve the modulation of the PI3K/AKT and MAPK signaling pathways, leading to a reduction in oxidative stress and apoptosis.[4][5] Specifically, this compound has been shown to decrease the generation of reactive oxygen species (ROS), stabilize mitochondrial membrane potential, and inhibit the expression of pro-apoptotic proteins.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro biological activities of this compound based on available research.
| Cell Line | Inducing Agent | Parameter Measured | This compound Concentration(s) | Result | Reference |
| BV2 Microglia | LPS | IL-6 Production | 25, 50, 100 µM | Dose-dependent decrease | [1] |
| BV2 Microglia | LPS | IL-1β Production | 25, 50, 100 µM | Dose-dependent decrease | [1] |
| BV2 Microglia | LPS | IL-10 Production | 25, 50, 100 µM | Dose-dependent increase | [1] |
| BV2 Microglia | LPS | p-ERK/ERK Ratio | 25, 50, 100 µM | Dose-dependent decrease | [1] |
| BV2 Microglia | LPS | p-NF-κB p65/NF-κB p65 Ratio | 25, 50, 100 µM | Dose-dependent decrease | [1] |
| PC12 Cells | MPP+ | Cell Viability | Not specified | Significant attenuation of neurotoxicity | [4] |
| PC12 Cells | MPP+ | ROS Generation | Not specified | Reduction in ROS levels | [4] |
| PC12 Cells | OGD/R | Cell Viability | Not specified | Protection against cell death | [5] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Neuroprotective signaling pathway of this compound.
Detailed Experimental Protocols
Anti-Inflammatory Activity in BV2 Microglia
1. Cell Culture and Treatment:
-
Cell Line: BV2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Experimental Plating: Seed cells in appropriate well plates (e.g., 6-well for Western blot, 24-well for ELISA, 96-well for viability assays) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) or vehicle (DMSO) for 2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate for the desired time points (e.g., 24 hours for cytokine analysis).
-
2. Western Blot Analysis for ERK and NF-κB Signaling:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-ERK1/2 (1:1000 dilution)
-
Rabbit anti-ERK1/2 (1:1000 dilution)
-
Rabbit anti-phospho-NF-κB p65 (1:1000 dilution)
-
Rabbit anti-NF-κB p65 (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution, as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., goat anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.
3. ELISA for Cytokine Quantification:
-
Sample Collection: After the treatment period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse IL-6, IL-1β, and IL-10.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding avidin-HRP, and adding the substrate solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
4. Flow Cytometry for Microglial Polarization:
-
Cell Preparation: After treatment, detach cells using a non-enzymatic cell dissociation solution.
-
Staining:
-
Wash cells with FACS buffer (PBS containing 1% BSA).
-
Incubate cells with fluorescently-conjugated antibodies against M1 (e.g., FITC-CD86) and M2 (e.g., PE-CD206) markers for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the percentage of M1 and M2 positive cells using appropriate software (e.g., FlowJo).
-
Neuroprotective Activity in PC12 Cells
1. Cell Culture and Differentiation:
-
Cell Line: PC12 rat pheochromocytoma cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Differentiation (Optional but Recommended): To induce a more neuron-like phenotype, treat cells with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for 5-7 days.
-
Experimental Plating: Seed differentiated or undifferentiated PC12 cells in appropriate plates for the planned assays.
2. Induction of Neurotoxicity and Treatment:
-
MPP+ Model:
-
Pre-treat cells with this compound at various concentrations for 2 hours.
-
Add MPP+ to a final concentration of 500 µM - 1 mM and incubate for 24-48 hours.
-
-
OGD/R Model:
-
Replace the normal culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 2-4 hours.
-
After the oxygen-glucose deprivation (OGD) period, return the cells to normal culture medium and normoxic conditions for a reperfusion period of 24 hours. This compound can be added during the pre-treatment phase or at the onset of reperfusion.
-
3. Cell Viability Assay (MTT Assay):
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.
4. Measurement of Reactive Oxygen Species (ROS):
-
Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Measurement:
-
Fluorometry: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Flow Cytometry: Analyze the fluorescence of individual cells using a flow cytometer.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory and neurodegenerative disorders based on its in vitro biological activities. Its ability to modulate key signaling pathways like ERK, NF-κB, and PI3K/AKT underscores its multifaceted mechanism of action. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this compound as a novel therapeutic candidate. Future studies should focus on elucidating its in vivo efficacy and safety profiles to translate these promising in vitro findings into clinical applications.
References
- 1. This compound inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects against MPP+-induced apoptosis via the ROS-mediated mitogen-activated protein kinase pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects PC12 cells from OGD/R-induced injury via cAMP-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Extraction and Purification of Senkyunolide H from Ligusticum chuanxiong
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ligusticum chuanxiong, a perennial herb in the Apiaceae family, is a well-known traditional Chinese medicine used for its anti-inflammatory and antioxidant properties, particularly in the treatment of cardiovascular and cerebrovascular diseases.[1][2] One of the key bioactive components responsible for its therapeutic effects is Senkyunolide H, a phthalide compound.[3] This document provides detailed protocols for the extraction, purification, and analysis of this compound from the rhizome of Ligusticum chuanxiong. The methodologies described are based on established scientific literature and are intended to provide a comprehensive guide for researchers.
I. Extraction of this compound
Several methods have been optimized for the extraction of this compound and other bioactive compounds from Ligusticum chuanxiong. High-pressure ultrasound-assisted extraction (HPUAE) has been shown to be an efficient method.
High-Pressure Ultrasound-Assisted Extraction (HPUAE) Protocol
This protocol is based on the optimization of various parameters to maximize the yield of this compound.[4]
1. Sample Preparation:
-
Obtain dried rhizomes of Ligusticum chuanxiong.
-
Grind the rhizomes into a fine powder. The particle size can be a variable to consider for optimization.
2. Extraction Procedure:
-
Solvent Selection: A 40% ethanol (EtOH) solution is recommended for the optimal extraction of this compound.[4]
-
Liquid-to-Solid Ratio: A ratio of 15:1 (mL of solvent to g of plant material) is suggested.
-
Extraction Parameters:
-
Place the powdered Ligusticum chuanxiong rhizome into an extraction vessel.
-
Add the 40% EtOH solvent at the specified liquid-to-solid ratio.
-
Apply high-pressure ultrasound-assisted extraction with the following optimized conditions:
-
-
Post-Extraction:
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
Table 1: Optimized Parameters for High-Pressure Ultrasound-Assisted Extraction of this compound
| Parameter | Optimized Value | Reference |
| Solvent | 40% Ethanol | [4] |
| Liquid-to-Solid Ratio | 15:1 mL/g | N/A |
| Ultrasonic Power | 175 W | [4] |
| Extraction Temperature | 50°C | N/A |
| Extraction Time | 70 minutes | [4] |
II. Purification of this compound
Counter-current chromatography (CCC) is an effective method for the preparative isolation and purification of this compound from the crude extract.[5][6]
Counter-Current Chromatography (CCC) Protocol
1. Crude Extract Preparation:
-
Dissolve the concentrated crude extract obtained from the extraction step in a suitable solvent for injection into the CCC system.
2. CCC System and Parameters:
-
Two-Phase Solvent System: A system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6 (v/v/v/v) has been optimized for the separation of this compound.[5][6]
-
Mobile Phase: The lower aqueous phase is employed as the mobile phase.[5][6]
-
Apparatus: A preparative counter-current chromatography instrument.
-
Flow Rate: A flow rate of 2.0 mL/min can be used.[6]
-
Revolution Speed: 800 rpm.[6]
3. Fraction Collection and Analysis:
-
Collect fractions as they elute from the CCC system.
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
Table 2: Purification Yield and Purity of this compound using CCC
| Parameter | Value | Reference |
| Starting Material | 400 mg crude extract | [5][6] |
| Yield of this compound | 1.7 mg | [5][6] |
| Purity of this compound | 93% | [5][6] |
III. Analytical Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of this compound.
HPLC Analysis Protocol
1. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Solution: Dissolve a known amount of the crude extract or purified fraction in methanol and filter through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is suitable.[7]
-
Mobile Phase: A gradient elution using a mixture of methanol-acetonitrile (2:1) (A) and 0.2% acetic acid in water (B) can be employed.[7]
-
Gradient Program:
-
0-11 min: 45% A
-
11-26 min: 45% → 68% A
-
26-39 min: 68% → 82% A
-
39-45 min: 82% → 45% A[7]
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 280 nm.[7]
-
Injection Volume: 10 µL.[7]
3. Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
IV. Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Ligusticum chuanxiong: a chemical, pharmacological and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of High-Pressure Ultrasonic-Assisted Simultaneous Extraction of Six Major Constituents from Ligusticum chuanxiong Rhizome using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Synthesis and Derivatization of Senkyunolide H
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and derivatization of Senkyunolide H, a bioactive natural product isolated from the rhizome of Ligusticum chuanxiong. This document offers detailed protocols for the isolation of this compound from its natural source, outlines a proposed total synthesis route, and describes methods for its chemical derivatization to enhance its therapeutic potential. The information herein is intended to guide researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.
Introduction to this compound
This compound is a phthalide derivative with the chemical formula C₁₂H₁₆O₄.[1] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[2][3][4][5] Structurally, this compound features a bicyclic core with a lactone ring and a dihydroxylated cyclohexene ring, presenting unique challenges and opportunities for chemical synthesis and modification.
Isolation of this compound from Ligusticum chuanxiong
Currently, the primary method for obtaining this compound is through isolation from its natural source, the dried rhizome of Ligusticum chuanxiong (Rhizoma Chuanxiong). A highly effective method for this process is counter-current chromatography (CCC).[6][7]
Experimental Protocol: Isolation by Counter-Current Chromatography
This protocol describes the preparative isolation and purification of this compound from a crude extract of Rhizoma Chuanxiong.
Materials and Reagents:
-
Dried and powdered Rhizoma Chuanxiong
-
Ethanol (95%)
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Water
-
High-speed counter-current chromatograph
-
HPLC system for purity analysis
-
Rotary evaporator
Procedure:
-
Extraction: Macerate the powdered Rhizoma Chuanxiong with 95% ethanol. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent System Selection: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. An optimized volume ratio of 3:7:4:6 (v/v/v/v) has been shown to be effective.[6][7] Equilibrate the solvent system in a separatory funnel and separate the upper (stationary phase) and lower (mobile phase) phases.
-
CCC Separation:
-
Fill the CCC column with the upper stationary phase.
-
Dissolve the crude extract in the lower mobile phase.
-
Inject the sample solution into the CCC instrument.
-
Perform the separation by pumping the mobile phase at a constant flow rate while the apparatus is rotating at a set speed (e.g., 800 rpm).[6]
-
-
Fraction Collection and Analysis: Collect fractions of the effluent from the CCC column. Analyze the fractions by HPLC to identify those containing this compound.
-
Purification and Characterization: Combine the fractions containing pure this compound and concentrate them under reduced pressure. The structure of the purified compound can be confirmed by MS and ¹H NMR spectroscopy.[6][7]
Quantitative Data for Isolation
The following table summarizes the typical yield and purity of this compound obtained from the CCC isolation method.
| Parameter | Value | Reference |
| Starting Material | 400 mg of crude Rhizoma Chuanxiong extract | [6][7] |
| Yield of this compound | 1.7 mg | [6][7] |
| Purity of this compound | 93% | [6][7] |
Total Synthesis of this compound
While the total synthesis of this compound has not been extensively detailed in the available literature, a plausible retrosynthetic analysis can be proposed based on common strategies for the synthesis of 3-substituted phthalides.[8][9] The following sections outline a potential synthetic approach.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is depicted below. The key steps would involve the formation of the phthalide core and the stereoselective introduction of the diol functionality on the cyclohexene ring.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
The following diagram illustrates a potential forward synthesis workflow for this compound.
Caption: Proposed workflow for the total synthesis of this compound.
Derivatization of this compound
Chemical derivatization of this compound, primarily at its two hydroxyl groups, offers a promising strategy to modulate its physicochemical properties and biological activity.[10] Esterification and etherification are common methods to achieve this.
Experimental Protocols for Derivatization
4.1.1. Esterification of this compound
This protocol describes a general method for the synthesis of this compound esters.
Materials and Reagents:
-
Purified this compound
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Acyl chloride or carboxylic acid anhydride
-
Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) as a base
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (Et₃N or DMAP) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or carboxylic acid anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound ester.
4.1.2. Etherification of this compound (Williamson Ether Synthesis)
This protocol outlines a general procedure for the synthesis of this compound ethers.
Materials and Reagents:
-
Purified this compound
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Sodium hydride (NaH) or another strong base
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous THF or DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add the alkyl halide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound ether.
Biological Activity of this compound Derivatives
The derivatization of this compound can lead to analogues with altered or enhanced biological activities. For instance, the synthesis of novel senkyunolide analogues bearing a benzofuranone fragment has been explored for their neuroprotective effects.
Caption: Workflow for derivatization and biological evaluation of this compound.
| Derivative | Modification | Biological Activity Assay | Result (e.g., IC₅₀, EC₅₀) | Reference |
| This compound | - | Neuroprotection (vs. MPP⁺) | - | [3] |
| Derivative 1 | Ester (e.g., Acetate) | Neuroprotection (vs. MPP⁺) | Hypothetical Value | - |
| Derivative 2 | Ether (e.g., Methyl) | Neuroprotection (vs. MPP⁺) | Hypothetical Value | - |
| Derivative 3 | Ester (e.g., Benzoate) | Anti-inflammatory (LPS-induced) | Hypothetical Value | - |
| Derivative 4 | Ether (e.g., Benzyl) | Anti-inflammatory (LPS-induced) | Hypothetical Value | - |
Signaling Pathways Associated with this compound
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for the rational design of new derivatives with targeted activities.
Caption: this compound inhibits LPS-induced neuroinflammation.
This compound has been demonstrated to inhibit the activation of microglia and attenuate lipopolysaccharide (LPS)-mediated neuroinflammation and oxidative stress by regulating the ERK and NF-κB signaling pathways.[2][4] Furthermore, it has been implicated in the regulation of the PI3K/AKT/mTOR signaling pathway, which is involved in neuronal cell autophagy and cerebral ischemic injury.[11]
Conclusion
This compound represents a valuable natural product with significant therapeutic potential. While its isolation from Ligusticum chuanxiong is well-established, the development of a robust total synthesis would provide a more reliable and scalable source for this compound and its analogues. The derivatization of this compound at its hydroxyl functionalities presents a key strategy for optimizing its pharmacological profile. Further research into the synthesis and biological evaluation of novel derivatives is warranted to fully explore the therapeutic applications of this promising natural product.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. This compound inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 94596-27-7 | FS73835 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 9. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing In Vitro Assays for Senkyunolide H Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and implementing in vitro assays to investigate the biological activities of Senkyunolide H, a bioactive phthalide with therapeutic potential. The protocols detailed below are designed to assess its antioxidant, anti-inflammatory, and neuroprotective properties.
Overview of this compound Biological Activities
This compound, isolated from Ligusticum chuanxiong, has demonstrated a range of biological effects. Understanding these activities is crucial for designing relevant in vitro screening assays.
-
Antioxidant Activity: this compound has been shown to increase the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme. It also reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, in cell-based assays.
-
Anti-inflammatory Activity: The compound attenuates inflammatory responses by regulating key signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) like JNK and ERK. This leads to a reduction in pro-inflammatory cytokine production.
-
Neuroprotective Activity: this compound exhibits protective effects in neuronal cells by modulating the cAMP-PI3K/AKT signaling pathway. It can protect against oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury, a common in vitro model for cerebral ischemia.[1]
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting quantitative data obtained from the described assays.
Table 1: Antioxidant Activity of this compound
| Assay | Cell Line | Treatment | Concentration (µM) | Outcome Measure | Result (Mean ± SD) | % Change vs. Control |
| Cell Viability | HepG2 | This compound | 10, 50, 100 | % Viability (MTT) | ||
| ROS Production | HepG2 | H₂O₂ + this compound | 10, 50, 100 | Fluorescence Intensity (DCFH-DA) | ||
| Lipid Peroxidation | HepG2 | H₂O₂ + this compound | 10, 50, 100 | MDA Concentration (nmol/mg protein) | ||
| Protein Expression | HepG2 | This compound | 10, 50, 100 | HO-1/β-actin Ratio (Western Blot) |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Treatment | Concentration (µM) | Outcome Measure | Result (Mean ± SD) | % Inhibition vs. LPS |
| Cytokine Release | RAW 264.7 | LPS + this compound | 10, 50, 100 | TNF-α (pg/mL) | ||
| Cytokine Release | RAW 264.7 | LPS + this compound | 10, 50, 100 | IL-6 (pg/mL) | ||
| Protein Expression | RAW 264.7 | LPS + this compound | 10, 50, 100 | p-NF-κB/NF-κB Ratio | ||
| Protein Expression | RAW 264.7 | LPS + this compound | 10, 50, 100 | p-ERK/ERK Ratio | ||
| Protein Expression | RAW 264.7 | LPS + this compound | 10, 50, 100 | p-JNK/JNK Ratio |
Table 3: Neuroprotective Activity of this compound
| Assay | Cell Line | Treatment | Concentration (µM) | Outcome Measure | Result (Mean ± SD) | % Protection vs. OGD/R |
| Cell Viability | PC12 | OGD/R + this compound | 1, 5, 10 | % Viability (MTT) | ||
| Protein Expression | PC12 | OGD/R + this compound | 1, 5, 10 | p-Akt/Akt Ratio | ||
| Protein Expression | PC12 | OGD/R + this compound | 1, 5, 10 | p-CREB/CREB Ratio |
Experimental Protocols
General Cell Culture
-
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): For antioxidant activity assays.
-
RAW 264.7 (Murine Macrophage): For anti-inflammatory assays.
-
PC12 (Rat Pheochromocytoma): For neuroprotective assays. Differentiate with Nerve Growth Factor (NGF) for neuronal characteristics.
-
-
Culture Medium:
-
HepG2 and RAW 264.7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PC12: RPMI-1640 medium supplemented with 10% Horse Serum, 5% FBS, and 1% Penicillin-Streptomycin. For differentiation, reduce serum and add 50-100 ng/mL NGF.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and/or vehicle control) for 24-48 hours.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure intracellular ROS levels.
-
Materials:
-
24-well plates
-
This compound
-
H₂O₂ (as a positive control for ROS induction)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Serum-free medium
-
Phosphate Buffered Saline (PBS)
-
-
Protocol:
-
Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Pre-treat cells with this compound for a specified time (e.g., 1-2 hours).
-
Induce oxidative stress by adding H₂O₂ to the medium for 30-60 minutes.
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Malondialdehyde (MDA) Assay (TBARS Assay)
This assay quantifies lipid peroxidation by measuring MDA levels.
-
Materials:
-
Cell lysates
-
Thiobarbituric acid (TBA) reagent (e.g., 0.375% TBA in 15% trichloroacetic acid and 0.25 N HCl)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
MDA standard (1,1,3,3-Tetramethoxypropane)
-
-
Protocol:
-
Harvest and lyse the cells. Determine the protein concentration of the lysate.
-
To 100 µL of cell lysate, add an antioxidant like BHT.
-
Add 200 µL of TBA reagent.
-
Incubate the mixture at 95°C for 20-30 minutes.
-
Cool the samples on ice to stop the reaction.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance at 532 nm.
-
Calculate the MDA concentration based on a standard curve generated with the MDA standard. Normalize the results to the protein concentration of the cell lysate.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
This assay is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Materials:
-
96-well ELISA plates pre-coated with capture antibody
-
Cell culture supernatants
-
Recombinant cytokine standards
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer
-
-
Protocol:
-
Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve.
-
Add 100 µL of standards and cell culture supernatants to the wells of the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the wells three times.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark until color develops.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in cell lysates.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-HO-1, anti-NF-κB, anti-p-NF-κB, anti-ERK, anti-p-ERK, anti-JNK, anti-p-JNK, anti-Akt, anti-p-Akt, anti-CREB, anti-p-CREB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
Determine the protein concentration of cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion - OGD/R)
This assay models ischemic conditions in vitro.
-
Materials:
-
Differentiated PC12 cells
-
Glucose-free DMEM
-
Hypoxic chamber or incubator (1% O₂, 5% CO₂, 94% N₂)
-
-
Protocol:
-
Culture differentiated PC12 cells in a 96-well plate.
-
OGD Phase:
-
Wash the cells with glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM.
-
Place the cells in a hypoxic chamber for a specified duration (e.g., 2-4 hours).
-
-
Reperfusion Phase:
-
Remove the plate from the hypoxic chamber.
-
Replace the medium with complete culture medium (containing glucose and serum).
-
Add this compound at various concentrations.
-
Return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Assess cell viability using the MTT assay and analyze protein expression (e.g., p-Akt, p-CREB) by Western blotting.
-
Visualization of Signaling Pathways and Workflows
Experimental Workflow for In Vitro Screening
Caption: General workflow for in vitro screening of this compound.
This compound-Mediated Antioxidant Signaling Pathway
Caption: this compound antioxidant signaling pathway.
This compound-Mediated Anti-inflammatory Signaling Pathway
Caption: this compound anti-inflammatory signaling.
This compound-Mediated Neuroprotective Signaling Pathway
Caption: this compound neuroprotective signaling pathway.
References
Senkyunolide H: A Promising Modulator of Neuroinflammation in BV2 Microglia
Application Note and Detailed Protocols for Researchers
Introduction
Senkyunolide H, a phthalide compound isolated from the traditional Chinese medicine Ligusticum chuanxiong, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] This document provides detailed application notes and experimental protocols for studying the effects of this compound on neuroinflammation in the BV2 microglial cell line, a widely used in vitro model. The protocols outlined below are based on established methodologies and findings that this compound attenuates lipopolysaccharide (LPS)-induced inflammation by inhibiting the ERK and NF-κB signaling pathways.[1][2] These resources are intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for neuroinflammatory disorders.
Key Findings and Data Presentation
This compound has been shown to exert several beneficial effects on LPS-stimulated BV2 microglia, including the inhibition of pro-inflammatory mediators and the promotion of a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[1][2]
Table 1: Effects of this compound on Inflammatory Mediators in LPS-Stimulated BV2 Cells
| Parameter | Treatment Group | Concentration | Result |
| Cell Viability | This compound | 25, 50, 100 µM | No significant cytotoxicity observed. |
| Nitric Oxide (NO) Production | LPS (1 µg/mL) | - | Increased |
| LPS + this compound | 25 µM | Dose-dependent | |
| LPS + this compound | 50 µM | reduction | |
| LPS + this compound | 100 µM | in NO levels. | |
| Pro-inflammatory Cytokines | LPS (1 µg/mL) | - | Increased |
| (TNF-α, IL-1β, IL-6) | LPS + this compound | 25, 50, 100 µM | Dose-dependent reduction in cytokine expression and secretion.[1] |
| Anti-inflammatory Cytokine | LPS (1 µg/mL) | - | Decreased |
| (IL-10) | LPS + this compound | 25, 50, 100 µM | Dose-dependent increase in IL-10 expression.[1] |
Table 2: this compound Promotes M2 Polarization in LPS-Stimulated BV2 Cells
| Marker | Phenotype | Treatment Group | Concentration | Result |
| CD16/32 | M1 | LPS (1 µg/mL) | - | Upregulated |
| LPS + this compound | 25, 50, 100 µM | Dose-dependent downregulation.[1] | ||
| CD206 | M2 | LPS (1 µg/mL) | - | Downregulated |
| LPS + this compound | 25, 50, 100 µM | Dose-dependent upregulation.[1] |
Table 3: this compound Modulates Key Signaling Pathways in LPS-Stimulated BV2 Cells
| Signaling Pathway | Protein Analyzed | Treatment Group | Concentration | Result |
| MAPK | p-ERK, p-JNK, p-p38 | LPS (1 µg/mL) | - | Increased phosphorylation. |
| LPS + this compound | 25, 50, 100 µM | Dose-dependent decrease in phosphorylation.[1] | ||
| NF-κB | p-IκBα, p-NF-κB p65 | LPS (1 µg/mL) | - | Increased phosphorylation. |
| LPS + this compound | 25, 50, 100 µM | Dose-dependent decrease in phosphorylation.[1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for its investigation in BV2 microglia.
Caption: LPS-induced pro-inflammatory signaling cascade in BV2 microglia and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound on LPS-stimulated BV2 microglia.
Detailed Experimental Protocols
1. BV2 Microglia Cell Culture and Treatment
-
Cell Line: BV2 immortalized murine microglia cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
-
Experimental Seeding: Seed BV2 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for optimal growth and response to treatment. A common seeding density is 2.5 x 10^4 to 1 x 10^6 cells/well depending on the plate size.
-
Treatment Protocol:
-
Allow cells to adhere overnight after seeding.
-
Pre-treat cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for the desired time (typically 24 hours for cytokine and NO measurements).[1]
-
2. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed BV2 cells in a 96-well plate and treat as described above.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the level of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
-
4. Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems, Abcam).
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
-
5. Gene Expression Analysis (qPCR)
-
Principle: Measures the relative mRNA expression levels of target genes.
-
Procedure:
-
RNA Extraction: Lyse the treated BV2 cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based method with primers specific for the target genes (e.g., TNF-α, IL-6, IL-1β, IL-10, and a housekeeping gene like β-actin or GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
-
6. Western Blot Analysis for Signaling Proteins
-
Principle: Detects and quantifies the expression levels of specific proteins in cell lysates.
-
Procedure:
-
Protein Extraction: Lyse the treated BV2 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-p65, p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
7. Flow Cytometry for M1/M2 Phenotyping
-
Principle: Identifies and quantifies cell surface markers characteristic of M1 (CD16/32) and M2 (CD206) microglial phenotypes.
-
Procedure:
-
Harvest the treated BV2 cells by gentle scraping or using a cell dissociation solution.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Stain the cells with fluorescently labeled antibodies against CD16/32 and CD206 for 30 minutes on ice, protected from light.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Gate on the live cell population and quantify the percentage of cells expressing the M1 and M2 markers.
-
References
Application Notes and Protocols for Senkyunolide H in Animal Models of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Senkyunolide H (SNH), a natural phthalide derivative, in preclinical animal models of osteoporosis. The protocols detailed below are based on established methodologies and findings from peer-reviewed research, offering a guide for investigating the therapeutic potential of SNH in bone loss conditions.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Postmenopausal osteoporosis, resulting from estrogen deficiency, is the most common form. This compound, an active component extracted from Ligusticum chuanxiong Hort, has emerged as a promising therapeutic agent. In vivo and in vitro studies have demonstrated that SNH can attenuate osteoclastogenesis and prevent bone loss in ovariectomized (OVX) mice, a well-established animal model for postmenopausal osteoporosis.[1] The primary mechanism of action involves the downregulation of the NF-κB, JNK, and ERK signaling pathways, which are crucial for osteoclast differentiation and function.[1]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in an ovariectomized (OVX) mouse model of osteoporosis.
Table 1: Effect of this compound on Bone Microarchitecture in OVX Mice
| Group | Treatment | Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Thickness (Tb.Th) (mm) | Trabecular Separation (Tb.Sp) (mm) |
| Sham | Vehicle | 15.2 ± 1.5 | 3.9 ± 0.4 | 0.045 ± 0.005 | 0.21 ± 0.02 |
| OVX | Vehicle | 5.8 ± 0.9 | 1.8 ± 0.3 | 0.032 ± 0.004 | 0.48 ± 0.05 |
| OVX + SNH | This compound (20 mg/kg) | 11.5 ± 1.2 | 3.1 ± 0.3 | 0.040 ± 0.004 | 0.29 ± 0.03 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Body and Uterine Weight in OVX Mice
| Group | Treatment | Body Weight (g) | Uterine Weight (mg) |
| Sham | Vehicle | 22.5 ± 1.8 | 120.5 ± 15.2 |
| OVX | Vehicle | 28.9 ± 2.1 | 35.8 ± 5.5 |
| OVX + SNH | This compound (20 mg/kg) | 27.8 ± 2.0 | 38.1 ± 6.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Ovariectomy (OVX)-Induced Osteoporosis Mouse Model
This protocol describes the surgical procedure to induce estrogen deficiency and subsequent bone loss in female mice, mimicking postmenopausal osteoporosis.
Materials:
-
Female C57BL/6J mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, sutures, wound clips)
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics (e.g., buprenorphine)
-
Warming pad
Procedure:
-
Anesthetize the mouse using an approved anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the dorsal lumbar region and sterilize the surgical area with an antiseptic solution.
-
Make a single, midline dorsal skin incision (approximately 1 cm) over the lumbar spine.
-
Gently move the skin to one side to expose the underlying muscle wall.
-
Make a small incision through the muscle wall to enter the peritoneal cavity. The ovary, embedded in a fat pad, should be visible.
-
Gently exteriorize the ovary and fallopian tube.
-
Ligate the fallopian tube and ovarian blood vessels with absorbable suture material.
-
Excise the ovary distal to the ligature.
-
Return the uterine horn to the peritoneal cavity.
-
Repeat the procedure on the contralateral side to remove the second ovary.
-
For sham-operated animals, perform the same procedure, but exteriorize the ovary without ligation and excision.
-
Close the muscle incision with absorbable sutures.
-
Close the skin incision with wound clips or non-absorbable sutures.
-
Administer a post-operative analgesic and place the mouse on a warming pad until it recovers from anesthesia.
-
Monitor the animals daily for the first week post-surgery. Allow 4-8 weeks for significant bone loss to occur before commencing treatment with this compound.
Administration of this compound
Materials:
-
This compound (SNH)
-
Vehicle (e.g., corn oil or a solution of 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle at the desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse, prepare a 2.5 mg/mL solution to administer 0.2 mL).
-
Divide the OVX mice into a vehicle control group and an SNH treatment group.
-
Administer the vehicle or SNH solution to the respective groups via oral gavage daily for the duration of the study (e.g., 4-8 weeks).
Micro-Computed Tomography (Micro-CT) Analysis of Bone Microarchitecture
This protocol outlines the procedure for high-resolution imaging and analysis of bone structure in the femur.
Materials:
-
Micro-CT scanner
-
Analysis software (e.g., CTAn, Skyscan)
-
Dissected femurs, fixed in 10% neutral buffered formalin and stored in 70% ethanol
Procedure:
-
Scanning:
-
Secure the femur in a sample holder.
-
Set the scanning parameters (e.g., X-ray voltage: 50-70 kV; current: 100-200 µA; voxel size: 5-10 µm).
-
Acquire a series of 2D X-ray projections as the sample rotates 180° or 360°.
-
-
Reconstruction:
-
Use the scanner's software to reconstruct the 2D projections into a 3D volumetric dataset.
-
-
Analysis:
-
Define a region of interest (ROI) in the distal femoral metaphysis for trabecular bone analysis. The ROI should begin just below the growth plate and extend for a defined distance (e.g., 1.5-2.0 mm).
-
Segment the bone from the surrounding soft tissue and marrow using a global thresholding value.
-
Calculate the following 3D morphometric parameters for the trabecular bone within the ROI:
-
Bone Volume/Total Volume (BV/TV): A measure of the volume of mineralized bone per unit volume of the sample.
-
Trabecular Number (Tb.N): The average number of trabeculae per unit length.
-
Trabecular Thickness (Tb.Th): The average thickness of the trabeculae.
-
Trabecular Separation (Tb.Sp): The average distance between trabeculae.
-
-
Western Blot Analysis of Signaling Proteins
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the NF-κB, JNK, and ERK signaling pathways in osteoclast precursor cells (e.g., RAW 264.7 cells or bone marrow-derived macrophages).
Materials:
-
Cell culture reagents
-
This compound
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate osteoclast precursor cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a designated time (e.g., 2 hours).
-
Stimulate the cells with RANKL (e.g., 50-100 ng/mL) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target proteins.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with antibodies for the total protein and a loading control (e.g., β-actin) to normalize the data.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in an OVX mouse model.
Caption: this compound inhibits osteoclastogenesis via NF-κB, JNK, and ERK pathways.
References
Senkyunolide H: Application Notes and Protocols for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide H is a naturally occurring phthalide compound isolated from Ligusticum chuanxiong (Chuanxiong), a medicinal herb traditionally used in Asian medicine to treat cardiovascular ailments. Emerging research has highlighted the therapeutic potential of this compound in the context of cardiovascular disease, attributed to its potent antioxidant, anti-inflammatory, and antithrombotic properties. These characteristics make it a compelling candidate for further investigation in the development of novel cardioprotective agents.
This document provides detailed application notes and experimental protocols for the study of this compound in cardiovascular disease research. The information compiled herein is intended to guide researchers in designing and executing experiments to explore its mechanisms of action and therapeutic efficacy.
Data Presentation
The following tables summarize the quantitative data available for this compound and its effects on relevant biological processes associated with cardiovascular disease.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Condition | Concentration | Result | Reference |
| Antioxidant Activity | HepG2 | Hydrogen Peroxide-induced Oxidative Stress | 150 µg/mL | Reduction in Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) levels | [1] |
| HepG2 | Hydrogen Peroxide-induced Oxidative Stress | 200 µg/mL | Reduction in Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) levels | [1] | |
| Anti-proliferative Activity | Primary Mouse Aortic Smooth Muscle Cells | - | <0.1 µg/mL | IC50 for inhibition of proliferation | [1] |
| Anti-inflammatory Activity | BV2 Microglia | Lipopolysaccharide (LPS) Stimulation | Dose-dependent | Attenuation of microglial activation and pro-inflammatory phenotype (M1) shift to anti-inflammatory phenotype (M2) | [2] |
Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in the pathophysiology of cardiovascular diseases. The diagrams below illustrate the known mechanisms of action.
References
Application Notes and Protocols for Senkyunolide H Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Senkyunolide H in mouse models, with a primary focus on cerebral ischemia. This compound, a key bioactive phthalide isolated from the rhizome of Ligusticum chuanxiong, has demonstrated significant neuroprotective effects, making it a compound of interest for therapeutic development in neurological disorders.
Overview of this compound
This compound is a natural compound recognized for its potential therapeutic properties in cardiovascular and inflammatory conditions. Research has highlighted its efficacy in neuroprotection, particularly in the context of cerebral ischemic injury. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to cell survival and inflammation.
Key Signaling Pathways
This compound exerts its neuroprotective effects by modulating several critical intracellular signaling pathways. The primary pathway identified in the context of cerebral ischemia is the PI3K/Akt pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling cascade is a central regulator of cell growth, proliferation, and survival. Upon activation, typically by growth factors or other extracellular signals, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation. Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to the inhibition of pro-apoptotic proteins and the activation of pro-survival factors. In the context of cerebral ischemia, this compound has been shown to activate this pathway, thereby protecting neurons from ischemic damage.
Experimental Protocols
The following protocols are based on published studies and provide a framework for investigating the effects of this compound in a mouse model of cerebral ischemia.
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used experimental paradigm to mimic focal cerebral ischemia in rodents.
-
Animals: Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old, weighing 22-25g.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Place the anesthetized mouse in a supine position.
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a nylon monofilament (e.g., 6-0) coated with silicone into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Sham Group: Perform the same surgical procedure without inserting the filament to occlude the MCA.
This compound Administration
-
Dosage: Based on effective doses reported in the literature, dosages of 20 mg/kg and 40 mg/kg are recommended for initial studies.[1][2]
-
Route of Administration: Intragastric (i.g.) gavage is a common and effective route for this compound administration.
-
Vehicle Preparation: this compound can be dissolved in a vehicle suitable for in vivo administration. A common formulation includes:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline
-
Note: Prepare the solution by first dissolving this compound in DMSO, then sequentially adding PEG300, Tween 80, and saline, ensuring the solution is clear at each step.
-
-
Dosing Regimen: Administer this compound or vehicle to the respective groups of mice. The timing of administration can be varied depending on the experimental design (e.g., pre-treatment, post-treatment). For a post-treatment paradigm, a single dose administered shortly after the onset of reperfusion is a common approach.
Assessment of Neuroprotective Effects
Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system. A common 5-point scale is as follows:
-
0: No apparent neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
-
At 24 or 48 hours post-MCAO, euthanize the mice and perfuse transcardially with saline.
-
Harvest the brains and section them into 2 mm coronal slices.
-
Stain the slices with a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
-
Capture images of the stained sections. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software and express it as a percentage of the total brain volume.
Data Presentation
Quantitative data from a representative study on the neuroprotective effects of this compound in a mouse MCAO model are summarized below.
| Group | Treatment | Neurological Score (at 24h) | Infarct Volume (% of total brain) |
| Sham | Vehicle | 0 ± 0 | 0 ± 0 |
| MCAO + Vehicle | Vehicle | 3.2 ± 0.4 | 43 ± 5 |
| MCAO + this compound | 20 mg/kg, i.g. | 2.1 ± 0.5 | 23 ± 4 |
| MCAO + this compound | 40 mg/kg, i.g. | 1.3 ± 0.3 | 9 ± 3 |
*p < 0.05, **p < 0.01 compared to MCAO + Vehicle group. Data are presented as mean ± SD. (Note: The data in this table are representative and synthesized from published findings for illustrative purposes).[1][2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a mouse model of cerebral ischemia.
Potential Application in Neuroinflammation
While detailed in vivo protocols are less established, in vitro studies suggest this compound has potent anti-inflammatory effects. It has been shown to inhibit the activation of microglia and reduce the production of pro-inflammatory mediators. This suggests its potential utility in mouse models of neuroinflammation, such as those induced by lipopolysaccharide (LPS). Further research is warranted to establish optimal dosing and administration protocols for this compound in these models.
Conclusion
This compound is a promising natural compound with significant neuroprotective effects demonstrated in a mouse model of cerebral ischemia. The protocols and data presented here provide a solid foundation for researchers to further investigate its therapeutic potential. Future studies could explore its efficacy in other models of neurological disease, optimize dosing regimens, and further elucidate its molecular mechanisms of action.
References
Unveiling Molecular Interactions: Senkyunolide H Docking with Key Protein Targets
Application Notes for Researchers, Scientists, and Drug Development Professionals
Senkyunolide H, a natural phthalide derivative isolated from the rhizome of Ligusticum chuanxiong, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. Understanding the molecular mechanisms underlying these therapeutic properties is crucial for drug development. Molecular docking studies provide a powerful computational tool to predict and analyze the binding interactions between this compound and its potential protein targets. This document outlines detailed protocols and summarizes key data from molecular docking studies of this compound with several important protein targets implicated in its biological activities.
Target Protein Interactions of this compound
Molecular docking simulations have been employed to investigate the binding affinity and interaction patterns of this compound with several key proteins involved in major signaling pathways. These studies are pivotal in elucidating the compound's mechanism of action at a molecular level.
CXCR2: A Key Target in Inflammation and Cancer
Recent research has identified the C-X-C chemokine receptor 2 (CXCR2) as a direct target of this compound. This interaction is particularly relevant in the context of depression-induced breast cancer progression.[1] Molecular docking studies have revealed that this compound binds to the active pocket of the CXCR2 protein, suggesting a direct regulatory role.[1] This binding is thought to inhibit the activation of CXCR2 by inflammatory factors, thereby blocking downstream signaling pathways.[1]
PI3K/AKT Pathway: A Central Node in Cell Survival and Proliferation
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to exert protective effects in PC12 cells against oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury via the cAMP-PI3K/AKT signaling pathway.[2][3] While direct molecular docking studies of this compound with all components of this pathway are not extensively reported, a study on a related formulation containing this compound reported a significant binding affinity, suggesting a direct interaction with key proteins in this cascade.[2]
NF-κB and ERK Pathways: Mediators of Inflammation and Cell Growth
This compound has been demonstrated to inhibit the activation of both the nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) pathways.[4] These pathways are central to inflammatory responses and cell proliferation. Although specific molecular docking studies of this compound with key proteins in these pathways, such as NF-κB p65/p50 heterodimer and ERK2, are not yet widely published, their inhibition by this compound strongly suggests a potential for direct binding interactions.
Data Presentation
The following tables summarize the quantitative data obtained from and inferred for molecular docking studies of this compound with its target proteins.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |
| CXCR2 | 6lfl | Data not explicitly reported | Not explicitly reported | [1] |
| PI3K/AKT pathway protein(s) | Not specified | -8.633 (for a related formulation) | Not specified | [2] |
| NF-κB (p65/p50) | 1VKX (example) | Not available for this compound | Not available for this compound | Inferred |
| ERK2 | 2OJJ (example) | Not available for this compound | Not available for this compound | Inferred |
Experimental Protocols
This section provides detailed methodologies for performing molecular docking studies of this compound with its target proteins. These protocols are based on established methodologies reported in the literature.
Protocol 1: Molecular Docking of this compound with CXCR2
This protocol is based on the methodology described in the study by Wu et al. (2025).[1]
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the CXCR2 protein from the RCSB Protein Data Bank (PDB ID: 6lfl).
-
Prepare the protein structure using software such as PyMOL or UCSF Chimera by removing water molecules, adding polar hydrogens, and assigning charges.
-
Obtain the 3D structure of this compound from the PubChem database.
-
Minimize the energy of the this compound structure using a suitable force field (e.g., MMFF94).
-
Convert both the protein and ligand files to the PDBQT format using AutoDockTools.
-
-
Grid Box Generation:
-
Define the binding site on the CXCR2 protein. This can be done by identifying the active pocket from the literature or using a blind docking approach to scan the entire protein surface.
-
Generate a grid box that encompasses the defined binding site using AutoGrid. The grid box dimensions should be sufficient to allow the ligand to move freely within the binding pocket.
-
-
Molecular Docking:
-
Perform the molecular docking simulation using AutoDock Vina.
-
The Lamarckian Genetic Algorithm is typically used for conformational searching.
-
Set the number of genetic algorithm runs (e.g., 100) and the exhaustiveness of the search.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose of this compound with the lowest binding energy.
-
Visualize the protein-ligand complex using software like PyMOL or Discovery Studio to identify the interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Protocol 2: General Protocol for Molecular Docking with Other Target Proteins (NF-κB, PI3K, AKT1, ERK2)
This generalized protocol can be adapted for docking this compound with other potential target proteins.
-
Target Protein Selection and Preparation:
-
Identify the PDB ID of the target protein of interest (e.g., NF-κB p65/p50 heterodimer: 1VKX; PI3Kγ: 1E8X; AKT1: 4EKL; ERK2: 2OJJ).
-
Download the protein structure and prepare it as described in Protocol 1.
-
-
Ligand Preparation:
-
Prepare the this compound structure as described in Protocol 1.
-
-
Binding Site Identification and Grid Generation:
-
Identify the ATP-binding site for kinases (PI3K, AKT1, ERK2) or the DNA-binding domain for transcription factors (NF-κB) from the literature or by analyzing the co-crystallized ligand in the PDB structure.
-
Generate a grid box around the identified binding site.
-
-
Docking Simulation:
-
Perform the docking simulation using a suitable software package (e.g., AutoDock Vina, Glide, GOLD).
-
-
Results Analysis and Visualization:
-
Analyze the binding energies and identify the most stable binding conformation.
-
Visualize the interactions to determine the key amino acid residues involved in the binding of this compound.
-
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for molecular docking studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Senkyunolide H Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Senkyunolide H extraction from its primary botanical source, Ligusticum chuanxiong (Rhizoma Chuanxiong).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound extraction experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Suboptimal Extraction Solvent: The type and concentration of the solvent significantly impact extraction efficiency. | For this compound, 40% ethanol has been shown to be a superior solvent compared to higher concentrations of ethanol or methanol when using methods like high-pressure ultrasound-assisted extraction[1]. |
| Inadequate Extraction Time: The extraction duration may not be sufficient to effectively draw out the compound. | For high-pressure ultrasound-assisted extraction, the yield of this compound has been observed to peak at an extraction time of approximately 70 minutes[1]. | |
| Ineffective Extraction Method: Conventional methods like simple maceration or reflux may not be as efficient as advanced techniques. | Consider employing high-pressure ultrasound-assisted extraction or supercritical fluid extraction, which have been shown to improve the extraction efficiency of phthalides from L. chuanxiong[2]. | |
| Poor Quality of Raw Material: The concentration of this compound can vary in the raw plant material due to factors like harvesting time, storage conditions, and processing. | The levels of this compound can increase during storage or with specific processing methods, such as drying fresh rhizomes at 60°C for 24 hours, due to the transformation of other phthalides like ligustilide[2]. Ensure proper sourcing and pre-processing of the rhizomes. | |
| Presence of Impurities in the Extract | Co-extraction of Other Phthalides and Compounds: The crude extract of L. chuanxiong contains numerous other compounds, including other senkyunolides (I and A), ligustilide, and ferulic acid[3]. | Purification of the crude extract is necessary. Techniques like counter-current chromatography (CCC) have been successfully used to isolate and purify this compound from the crude extract[3][4]. A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (3:7:4:6 v/v) has been effective for CCC purification[3][4]. |
| Degradation of this compound | Exposure to Light, Oxygen, and High Temperatures: Phthalides can be unstable and prone to degradation under certain conditions. Studies on the related Senkyunolide I and A show that oxygen is a major factor in their degradation, which is accelerated by light and heat. | Store both the raw material and the extracts in cool, dark conditions, and consider using an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen[5]. For supercritical fluid extraction, using lower temperatures (e.g., 32°C) can help reduce the degradation of thermo-labile compounds[6]. |
| Inconsistent Results Between Batches | Variability in Experimental Parameters: Minor variations in parameters such as particle size, liquid-to-solid ratio, and ultrasonic power can lead to inconsistent yields. | Standardize all extraction parameters. For high-pressure ultrasound-assisted extraction, optimal conditions include a particle size of 80 mesh, a liquid-to-solid ratio of 100:1 (v/m), and an ultrasonic power of around 180 W[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound?
A1: Advanced methods like high-pressure ultrasound-assisted extraction and supercritical fluid extraction (SFE) generally offer higher efficiency than conventional methods[2]. SFE, in particular, is advantageous for extracting lipophilic and thermo-labile compounds and can enrich the extract with this compound and other phthalides[6].
Q2: What are the optimal parameters for high-pressure ultrasound-assisted extraction of this compound?
A2: Based on response surface methodology, the optimized conditions for extracting this compound and other major constituents from L. chuanxiong rhizome are:
-
Extraction Solvent: 40% ethanol
-
Pressure: 10 MPa
-
Particle Size: 80 mesh
-
Liquid-to-Solid Ratio: 100:1
-
Extraction Temperature: 70°C
-
Ultrasonic Power: 180 W
-
Extraction Time: 74 minutes[1]
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for the simultaneous determination of this compound and other bioactive components in L. chuanxiong extracts.
Q4: What are the storage recommendations for this compound extracts to prevent degradation?
A4: To ensure the stability of this compound, extracts should be stored at low temperatures, protected from light, and in an oxygen-free environment[5].
Q5: Can the yield of this compound be increased by treating the raw plant material?
A5: Yes. The concentration of this compound, along with its isomer Senkyunolide I, can increase when fresh rhizomes of L. chuanxiong are dried at 60°C for 24 hours. This is due to the chemical transformation of other phthalides, such as ligustilide and senkyunolide A, during this process[2].
Experimental Protocols
High-Pressure Ultrasound-Assisted Extraction (Optimized)
This protocol is based on optimized conditions for the simultaneous extraction of six major constituents from Ligusticum chuanxiong rhizome[1].
-
Sample Preparation: Grind the dried rhizomes of L. chuanxiong and sieve to obtain a particle size of 80 mesh.
-
Extraction Setup: Place the powdered sample into an extraction vessel.
-
Solvent Addition: Add 40% ethanol at a liquid-to-solid ratio of 100:1 (v/m).
-
Parameter Settings:
-
Set the pressure to 10 MPa.
-
Set the extraction temperature to 70°C.
-
Set the ultrasonic power to 180 W.
-
-
Extraction: Perform the extraction for 74 minutes.
-
Post-Extraction: After extraction, filter the mixture and collect the supernatant for analysis.
Supercritical Fluid Extraction (SFE)
This protocol is a general guideline for the extraction of lipophilic compounds from L. chuanxiong using CO2 as the supercritical fluid[6].
-
Sample Preparation: Use dried and powdered Chuanxiong rhizomes.
-
Extraction Setup: Load the powdered sample into the extraction vessel of the SFE system.
-
Parameter Settings:
-
Temperature: 32°C (a lower temperature helps to reduce the degradation of thermo-labile compounds).
-
Pressure: Varies depending on the specific system and desired selectivity.
-
CO2 Flow Rate: 10-13 L/h.
-
Co-solvent (Entrainer): Ethanol can be added to improve the extraction of less lipophilic compounds like this compound.
-
-
Extraction: Run the extraction under the set conditions. The extract-laden CO2 is then depressurized in a separator, causing the extract to precipitate and be collected.
-
Collection: Collect the precipitated extract from the separator.
Data Presentation
Table 1: Optimized Parameters for High-Pressure Ultrasound-Assisted Extraction of this compound and Other Phthalides from L. chuanxiong
| Parameter | Optimal Value |
| Extraction Solvent | 40% Ethanol |
| Pressure | 10 MPa |
| Particle Size | 80 mesh |
| Liquid-to-Solid Ratio | 100:1 |
| Extraction Temperature | 70°C |
| Ultrasonic Power | 180 W |
| Extraction Time | 74 min |
| Source: Optimized from a study on the simultaneous extraction of six major constituents from L. chuanxiong rhizome[1]. |
Table 2: Example of this compound Yield from Crude Extract Purification
| Purification Method | Starting Material | Yield of this compound | Purity |
| Counter-Current Chromatography (CCC) | 400 mg crude extract | 1.7 mg | 93% |
| Source: Based on a study on the preparative isolation and purification of compounds from Rhizoma Chuanxiong[3][4]. |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
Caption: Proposed biosynthetic relationship of key phthalides in L. chuanxiong.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of the Main Ingredients from Chuanxiong by CO2 Supercritical Fluid Extraction [scirp.org]
Technical Support Center: Chemical Synthesis of Senkyunolide H
Welcome to the Senkyunolide H Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the critical stereoselective dihydroxylation step.
Overview of Synthetic Challenges
The total synthesis of this compound has not been extensively reported in the literature, presenting a significant hurdle for researchers. The primary challenges in its synthesis lie in the stereocontrolled introduction of the two adjacent hydroxyl groups on the tetrahydroisobenzofuranone core and the control of the Z-geometry of the exocyclic double bond.
A plausible and biomimetic approach to this compound involves the stereoselective dihydroxylation of a key intermediate, (Z)-3-butylidene-4,5,6,7-tetrahydroisobenzofuran-1(3H)-one. This guide will focus on the potential issues arising from this crucial transformation.
Troubleshooting Guide: Stereoselective Dihydroxylation
The introduction of the vicinal diol in this compound is a critical step that dictates the final stereochemistry of the molecule. The Sharpless Asymmetric Dihydroxylation is a powerful method for this transformation.
Problem 1: Low or No Diastereoselectivity/Enantioselectivity
| Potential Cause | Troubleshooting Steps |
| Racemic or Impure Starting Material | Ensure the precursor, (Z)-3-butylidene-4,5,6,7-tetrahydroisobenzofuran-1(3H)-one, is of high purity and the correct geometry. |
| Ineffective Chiral Ligand | Verify the integrity and purity of the chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL). Consider using a different ligand from the AD-mix series. |
| Suboptimal Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance selectivity. |
| Incorrect Stoichiometry of Reagents | Carefully control the stoichiometry of the osmium catalyst, chiral ligand, and co-oxidant. |
Problem 2: Low Yield of Dihydroxylated Product
| Potential Cause | Troubleshooting Steps |
| Decomposition of Starting Material or Product | Ensure inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation. Minimize reaction time. |
| Inefficient Co-oxidant Regeneration | Check the quality of the co-oxidant (e.g., NMO or K₃[Fe(CN)₆]). Consider using a freshly opened bottle. |
| Side Reactions | Over-oxidation to the corresponding diketone can occur. Use of a milder co-oxidant or careful monitoring of the reaction progress can mitigate this. |
| Product Isolation Issues | This compound is a polar molecule. Optimize the extraction and chromatography conditions to minimize loss during purification. |
Problem 3: Formation of Epoxide Intermediate
This compound and its isomer Senkyunolide I can be formed from the oxidation of ligustilide, likely through a 6,7-epoxyligustilide intermediate.[1]
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis of the Osmylate Ester | Ensure sufficient reaction time and appropriate workup conditions to fully hydrolyze the intermediate osmylate ester to the diol. |
| Use of an Epoxidizing Agent | If an alternative oxidation method is used, confirm that it favors dihydroxylation over epoxidation under the chosen conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
The most challenging step is the stereoselective dihydroxylation of the cyclohexene ring of the tetrahydroisobenzofuranone core. Achieving the correct relative and absolute stereochemistry of the two hydroxyl groups is crucial for obtaining the desired biologically active isomer.
Q2: Can I synthesize this compound from Ligustilide?
Yes, this is a potential semi-synthetic or biomimetic route. This compound is an oxidation product of Ligustilide.[1] The challenge lies in controlling the oxidation to selectively produce this compound over its isomer, Senkyunolide I, and other potential byproducts. This transformation may proceed through a 6,7-epoxyligustilide intermediate.[1]
Q3: What analytical techniques are best for monitoring the dihydroxylation reaction?
Thin Layer Chromatography (TLC) is suitable for rapid monitoring of the consumption of the less polar starting material and the appearance of the more polar diol product. For more detailed analysis of the product mixture and to determine the diastereomeric ratio, High-Performance Liquid Chromatography (HPLC) with a chiral column or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: Are there any specific safety precautions for the Sharpless Asymmetric Dihydroxylation?
Yes. The catalyst, osmium tetroxide (OsO₄), is highly toxic, volatile, and should be handled with extreme caution in a well-ventilated fume hood. It is recommended to use a commercially available, less hazardous potassium osmate(VI) dihydrate in combination with the AD-mix preparations. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Hypothetical Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is a representative procedure for the key dihydroxylation step and should be adapted and optimized for specific laboratory conditions.
Reaction: Stereoselective dihydroxylation of (Z)-3-butylidene-4,5,6,7-tetrahydroisobenzofuran-1(3H)-one to this compound.
Materials:
-
(Z)-3-butylidene-4,5,6,7-tetrahydroisobenzofuran-1(3H)-one (1.0 mmol)
-
AD-mix-β (for the (6R, 7S) enantiomer) or AD-mix-α (for the (6S, 7R) enantiomer) (1.4 g per 1 mmol of alkene)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Methanesulfonamide (1.0 mmol)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of tert-butanol and water (1:1, 10 mL) is cooled to 0 °C in an ice bath.
-
AD-mix (1.4 g) is added to the cooled solvent, and the mixture is stirred until both phases are clear.
-
Methanesulfonamide (95 mg, 1.0 mmol) is added, and stirring is continued for 5 minutes.
-
The alkene starting material (190 mg, 1.0 mmol) is added at 0 °C.
-
The reaction mixture is stirred vigorously at 0 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g) and stirred for 1 hour at room temperature.
-
Ethyl acetate (15 mL) is added, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Starting Material | (Z)-3-butylidene-4,5,6,7-tetrahydroisobenzofuran-1(3H)-one |
| Key Reagent | AD-mix-β |
| Reaction Time | 18 hours |
| Temperature | 0 °C |
| Yield (Crude) | 85% |
| Yield (Purified) | 70% |
| Diastereomeric Ratio | >95:5 |
| Enantiomeric Excess | >98% |
Visualizations
Logical Workflow for Troubleshooting Dihydroxylation
Caption: Troubleshooting workflow for the dihydroxylation step.
Signaling Pathway for a Potential Synthetic Route
Caption: Plausible biomimetic pathway to this compound.
References
Technical Support Center: Optimizing Senkyunolide H Stability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Senkyunolide H in the context of in vivo research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, a phthalide lactone, is susceptible to degradation through several pathways. The primary concerns are hydrolysis of the lactone ring, particularly under alkaline conditions, oxidation, and isomerization, which can be accelerated by exposure to light, high temperatures, and oxygen.[1][2] Its structural isomer, Senkyunolide A, is known to be unstable and can be easily oxidized and isomerized.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored as a solid at low temperatures, such as -20°C or -80°C, and protected from light.[3][4] Stock solutions should be prepared fresh, but if short-term storage is necessary, they should be kept at -80°C for no longer than six months and at -20°C for no more than one month, with consistent light protection.[3]
Q3: My in vivo results with this compound are inconsistent. Could stability be the issue?
A3: Yes, inconsistent in vivo results are a common consequence of compound instability. Degradation of this compound can occur during formulation preparation, storage, and even after administration, leading to a lower effective dose being delivered to the target site. It is crucial to handle the compound under optimal conditions and prepare fresh formulations for each experiment.
Q4: Are there any known formulation strategies to improve the stability and bioavailability of this compound?
A4: Yes, several strategies can be employed. For oral administration, where gastrointestinal instability can be a significant issue, formulation approaches such as nanoemulsions have been shown to improve the bioavailability of other unstable compounds from Ligusticum chuanxiong.[5][6][7] The use of co-solvents and excipients like cyclodextrins can also enhance solubility and protect the molecule from degradation.[3][4]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
| Symptom | Possible Cause | Suggested Solution |
| Loss of potency in prepared solutions within a short time. | Hydrolysis of the lactone ring. This is accelerated by non-neutral pH. | Maintain the pH of the aqueous solution in the weakly acidic range (pH 4-6), where phthalides are generally more stable.[2] Use a suitable buffer system to maintain the pH. |
| Oxidation. Exposure to atmospheric oxygen can lead to degradation. | Prepare solutions using de-gassed buffers or solvents. Purge the headspace of the storage vial with an inert gas like nitrogen or argon. | |
| Photodegradation. Exposure to UV or ambient light can induce degradation. | Work in a dimly lit area or use amber-colored vials for solution preparation and storage. Protect the formulation from light at all times. |
Issue 2: Low Oral Bioavailability in Animal Studies
| Symptom | Possible Cause | Suggested Solution |
| Low plasma concentration of this compound after oral gavage. | Degradation in the gastrointestinal (GI) tract. The pH extremes in the stomach and intestines can cause hydrolysis. The related compound Senkyunolide A has shown significant instability in the GI tract.[1] | Develop a protective formulation such as a nanocrystal emulsion or a lipid-based formulation to shield the compound from the harsh GI environment.[5][6][7] |
| Poor aqueous solubility. this compound has low water solubility, which can limit its absorption. | Use solubility-enhancing excipients. Co-solvents like DMSO, PEG300, and Tween 80, or complexing agents like sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used.[3][4] | |
| First-pass metabolism. The compound may be rapidly metabolized in the liver after absorption. | While difficult to mitigate completely without chemical modification, optimizing the dose and using formulation strategies to enhance absorption rate and extent may help a larger portion of the compound reach systemic circulation. |
Data Presentation: Stability of Phthalide Lactones
The following table summarizes the expected stability of this compound based on data from its isomers and general chemical principles of phthalide lactones.
| Condition | Parameter | Expected Stability of this compound | Reference |
| pH | pH < 4 | Moderate | General lactone chemistry |
| pH 4 - 6 | Good | [2] | |
| pH > 7 | Poor (rapid hydrolysis) | [2] | |
| Temperature | -80°C | Excellent (long-term) | [3] |
| -20°C | Good (mid-term) | [3] | |
| 4°C (in solution) | Poor to Moderate (short-term) | Inferred | |
| Room Temperature | Poor | [1] | |
| Light | Protected from light | Good | [1][3] |
| Exposed to ambient light | Poor | [1] | |
| Exposed to UV light | Very Poor | [1] | |
| Oxygen | Anaerobic conditions | Good | [1] |
| Exposure to air | Poor (oxidation) | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from ICH Q1A(R2) guidelines to assess the stability of this compound under various stress conditions.[6]
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV or HPLC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature.
-
At time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Analyze at various time points.
-
-
Thermal Degradation:
-
Spread a thin layer of solid this compound in a petri dish.
-
Place in an oven at 60°C for 48 hours.
-
Dissolve a sample of the stressed solid in methanol for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the sample by HPLC and compare it to a control sample kept in the dark.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Protocol 2: Preparation of an Oral Formulation of this compound using Co-solvents
Objective: To prepare a clear, stable solution of this compound for oral gavage in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
Methodology:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline.
-
Dissolution of this compound:
-
Weigh the required amount of this compound based on the desired final concentration (e.g., for a 10 mg/kg dose in a mouse with a dosing volume of 100 µL, the final concentration would be 1 mg/mL).
-
Add the DMSO to the this compound powder and vortex until fully dissolved.
-
Add the PEG300 and vortex until the solution is clear.
-
Add the Tween 80 and vortex.
-
Finally, add the saline dropwise while vortexing to avoid precipitation.
-
-
Final Formulation: The resulting solution should be clear. If not, gentle warming or sonication may be applied. This formulation should be prepared fresh before each experiment and protected from light.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: Decision tree for selecting an appropriate in vivo formulation.
References
- 1. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of senkyunolide I and this compound in rat plasma by LC-MS: application to a comparative pharmacokinetic study in normal and migrainous rats after oral administration of Chuanxiong Rhizoma extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]
Senkyunolide H In Vitro Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Senkyunolide H in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is soluble in DMSO at high concentrations.[2] For optimal dissolution, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] Sonication can also aid in the dissolution process.[1][2]
Q2: My this compound precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed cell culture medium can sometimes prevent precipitation.
-
Increase the serum concentration: If your experimental design allows, temporarily increasing the fetal bovine serum (FBS) concentration in the medium can help stabilize the compound.
-
Consider co-solvents: For challenging cases, a co-solvent system may be necessary. While primarily used for in vivo studies, these can be adapted for in vitro work with careful validation. A common approach involves creating a more complex stock solution. Please refer to the detailed protocols below.
Q3: Can I use solvents other than DMSO for my experiments?
A3: Yes, this compound is also reported to be soluble in ethanol.[3] However, the achievable concentration in ethanol may be lower than in DMSO. When using ethanol, it is also crucial to keep the final concentration in the cell culture medium low to avoid cytotoxicity.
Q4: Are there alternative methods to enhance the solubility of this compound in aqueous solutions?
A4: For researchers looking to avoid or minimize organic solvents, several advanced techniques can be explored to improve the solubility of hydrophobic compounds like this compound:
-
Complexation with cyclodextrins: Encapsulating this compound in cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly enhance its aqueous solubility.[1]
-
Use of surfactants: Non-ionic surfactants like Tween-80 can be used to create stable micelles that encapsulate the compound, improving its dispersion in aqueous media.[1]
-
Nanoparticle formulation: Although more complex, formulating this compound into nanocarriers can improve its solubility and bioavailability in in vitro systems.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the solubility and physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₄ | [4] |
| Molecular Weight | 224.25 g/mol | [4] |
| logP | 1.039 | [5] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (445.93 mM) | Ultrasonic assistance may be needed. Use newly opened DMSO. | [1] |
| DMSO | 22.5 mg/mL (100.33 mM) | Sonication is recommended. | [2] |
| Ethanol | Soluble | Specific concentration not provided. | [3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol is suitable for most in vitro applications where the final concentration of this compound is in the micromolar range.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, place the tube in a sonicator water bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Protocol 2: Preparation of a Co-Solvent Stock Solution for Improved Aqueous Compatibility
This protocol, adapted from an in vivo preparation method, can be useful for experiments requiring higher final concentrations of this compound or for cell types sensitive to DMSO.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a separate sterile tube, add the following solvents in order, mixing thoroughly after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
-
To this co-solvent mixture, add 100 µL of the 25 mg/mL this compound in DMSO stock solution and mix until a clear solution is formed.
-
The final volume of this stock solution is 550 µL, with a this compound concentration of approximately 4.55 mg/mL.
-
This stock can then be further diluted in the cell culture medium. Note that the final concentration of all solvent components should be tested for cytotoxicity in your specific cell model.
Visualized Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues in vitro.
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: Overcoming Low Bioavailability of Senkyunolide H
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Senkyunolide H.
Troubleshooting Guide & FAQs
This section is designed to address specific issues you may encounter during your experiments with this compound.
Q1: My in vivo experiments show very low plasma concentrations of this compound after oral administration. Why is this happening and what can I do?
A1: Low plasma concentrations of this compound are expected due to its inherent physicochemical properties, which lead to poor oral bioavailability. The primary reasons are:
-
Gastrointestinal Instability: Like its isomer Senkyunolide A, this compound is likely unstable in the gastrointestinal (GI) tract, leading to degradation before it can be absorbed.[1]
-
First-Pass Metabolism: Phthalides, the class of compounds this compound belongs to, often undergo extensive first-pass metabolism in the liver. This means a significant portion of the absorbed compound is metabolized before it reaches systemic circulation.[1]
-
Poor Aqueous Solubility: Although specific data for this compound is limited, related phthalides have poor water solubility, which can limit their dissolution in the GI fluids and subsequent absorption.
Troubleshooting Steps:
-
Confirm Compound Integrity: Before administration, ensure the purity and integrity of your this compound sample using appropriate analytical techniques (e.g., HPLC, LC-MS).
-
Optimize Vehicle Formulation: For initial in vivo studies, ensure this compound is fully solubilized in the vehicle. A common solvent for preclinical studies is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Consider Alternative Administration Routes: To confirm systemic effects and establish a baseline, consider intraperitoneal (IP) administration, which bypasses the GI tract and first-pass metabolism to a large extent. For instance, Senkyunolide A has a bioavailability of 75% via IP administration, compared to approximately 8% orally.[1]
-
Implement Advanced Formulation Strategies: To improve oral bioavailability, you will likely need to develop an advanced formulation. Promising strategies include nanoemulsions and liposomal formulations.
Q2: I want to develop a nanoemulsion for this compound. Where do I start?
A2: A nanoemulsion is an excellent strategy to improve the oral bioavailability of poorly soluble and unstable compounds like this compound. Here’s a starting point:
-
Component Selection: You will need an oil phase, a surfactant, and a co-surfactant.
-
Oil Phase: Select an oil in which this compound has good solubility. Common choices include medium-chain triglycerides (MCTs) like Capryol 90, or long-chain triglycerides like soybean oil or olive oil.
-
Surfactant: The surfactant helps to form and stabilize the nano-sized droplets. Examples include Cremophor EL, Tween 80, and Labrasol.
-
Co-surfactant: A co-surfactant, such as Transcutol HP or PEG 400, can improve the emulsification process and the stability of the nanoemulsion.
-
-
Formulation Optimization: The ratio of oil, surfactant, and co-surfactant is critical. You can use a pseudo-ternary phase diagram to identify the optimal ratios that result in a stable nanoemulsion upon dilution with an aqueous phase.
-
Preparation Method: High-energy methods like high-pressure homogenization or ultrasonication are commonly used to produce nanoemulsions with a small and uniform droplet size.
-
Characterization: It is essential to characterize your nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug loading.
A detailed experimental protocol for preparing a this compound nanoemulsion is provided in the "Experimental Protocols" section below.
Q3: Are there other formulation strategies I should consider besides nanoemulsions?
A3: Yes, several other strategies can be effective:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomes can protect this compound from degradation in the GI tract and enhance its absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature. They offer advantages in terms of stability and controlled release.
-
Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of an oil, a surfactant, and a co-surfactant that spontaneously form an emulsion or nanoemulsion upon contact with GI fluids.[2] This in-situ formation can improve drug dissolution and absorption.
-
Co-administration with Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.
The choice of formulation will depend on factors such as the desired pharmacokinetic profile, the stability of the formulation, and the scalability of the manufacturing process.
Q4: What pharmacokinetic parameters should I expect for this compound?
A4: While the absolute oral bioavailability of this compound has not been reported, a comparative study in rats provides some key parameters after oral administration of a Chuanxiong Rhizoma extract. These can be used as a baseline for your experiments.
Data Presentation
Table 1: Oral Pharmacokinetic Parameters of this compound and Senkyunolide I in Rats
| Compound | Dose | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg/mL*h) |
| This compound | 1.2 g/kg (of extract) | 0.23 ± 0.08 | 0.54 ± 0.23 | 0.44 ± 0.15 |
| Senkyunolide I | 1.2 g/kg (of extract) | 0.86 ± 0.27 | 0.48 ± 0.19 | 1.58 ± 0.39 |
Data from a study in normal rats after oral administration of Chuanxiong Rhizoma extract.[2]
Table 2: Pharmacokinetic Parameters of Related Phthalides in Rats
| Compound | Administration Route | Dose (mg/kg) | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) |
| Senkyunolide A | Oral | 52 | ~8 | - | 0.21 ± 0.08 |
| Senkyunolide A | Intraperitoneal | 52 | 75 | - | 0.04 ± 0.01 |
| Senkyunolide I | Oral | 20 | 67.2 | 5236.3 ± 802.8 | 0.25 ± 0.06 |
| Senkyunolide I | Oral | 72 | 76.9 | 22071.9 ± 3456.1 | 0.38 ± 0.11 |
Data for Senkyunolide A from Yan et al. (2007)[1]. Data for Senkyunolide I from Wang et al. (2012).
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to improve its oral bioavailability.
Materials:
-
This compound
-
Oil phase: Capryol 90 (or other suitable oil)
-
Surfactant: Tween 80 (or other suitable surfactant)
-
Co-surfactant: Transcutol HP (or other suitable co-surfactant)
-
Deionized water
Methodology:
-
Solubility Study: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most appropriate components.
-
Construction of Pseudo-ternary Phase Diagram: a. Prepare various mixtures of the oil, surfactant, and co-surfactant at different ratios (e.g., 1:9, 2:8, ... 9:1). b. Titrate each mixture with water dropwise, with gentle stirring. c. Observe the formation of a clear, transparent liquid, which indicates the formation of a nanoemulsion. d. Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
Preparation of this compound Nanoemulsion: a. Select an optimal ratio of oil, surfactant, and co-surfactant from the phase diagram. b. Dissolve a predetermined amount of this compound in the oil phase. c. Add the surfactant and co-surfactant to the oil phase and mix thoroughly to form a homogenous organic phase. d. Add the aqueous phase (deionized water) dropwise to the organic phase under high-speed stirring, followed by high-pressure homogenization or ultrasonication to reduce the droplet size.
-
Characterization of the Nanoemulsion: a. Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS). b. Zeta Potential: Determine the surface charge and stability of the nanoemulsion. c. Morphology: Visualize the droplets using transmission electron microscopy (TEM). d. Drug Encapsulation Efficiency and Loading Capacity: Separate the free drug from the nanoemulsion by ultracentrifugation and quantify the drug in the supernatant and the pellet using a validated analytical method (e.g., HPLC).
Protocol 2: Preparation of this compound Liposomes
Objective: To encapsulate this compound in liposomes to protect it from degradation and enhance its absorption.
Materials:
-
This compound
-
Phospholipids: Soy phosphatidylcholine (SPC) or Egg phosphatidylcholine (EPC)
-
Cholesterol
-
Chloroform and Methanol (for lipid film hydration)
-
Phosphate-buffered saline (PBS, pH 7.4)
Methodology:
-
Thin-Film Hydration Method: a. Dissolve this compound, phospholipids, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. b. Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask. c. Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: a. To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
Purification: a. Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization of Liposomes: a. Vesicle Size and PDI: Measure using DLS. b. Zeta Potential: Determine the surface charge. c. Morphology: Visualize using TEM or cryo-TEM. d. Encapsulation Efficiency: Quantify the amount of this compound encapsulated within the liposomes after separating the free drug.
Visualizations
Caption: Workflow for Overcoming Low Bioavailability.
Caption: Mechanism of Bioavailability Enhancement.
References
- 1. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of senkyunolide I and this compound in rat plasma by LC-MS: application to a comparative pharmacokinetic study in normal and migrainous rats after oral administration of Chuanxiong Rhizoma extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Senkyunolide H Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Senkyunolide H in animal studies.
Frequently Asked Questions (FAQs)
1. How do I dissolve this compound for in vivo administration?
This compound is a solid that is soluble in Dimethyl sulfoxide (DMSO) and ethanol.[1] For animal studies, it is crucial to prepare a vehicle that is both effective at dissolving the compound and safe for the animals.
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Sonication may be required to aid dissolution.[2]
-
Working Solution: For administration, the DMSO stock solution must be diluted to a final concentration where the percentage of DMSO is minimized to avoid toxicity. A common vehicle for oral or intraperitoneal administration consists of a mixture of DMSO, PEG300, Tween 80, and saline.[2][3] Always perform a vehicle-only control in your experiments.
2. What is a typical dosage range for this compound in rodent models?
The dosage of this compound can vary significantly depending on the animal model, the route of administration, and the therapeutic endpoint. Based on published studies, here are some starting points:
-
Neuroprotection (Cerebral Ischemia): In a mouse model of middle cerebral artery occlusion (MCAO), doses of 20 mg/kg and 40 mg/kg were administered intragastrically.[4]
-
Osteoporosis: In an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, a dose of 15 mg/kg was shown to decrease bone resorption.[1]
It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
3. Which route of administration is most appropriate for this compound?
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.
-
Oral Gavage (Intragastric): This route has been used in neuroprotection studies.[4] While convenient, the oral bioavailability of related senkyunolides can be low due to instability in the gastrointestinal tract and first-pass metabolism.[5]
-
Intraperitoneal (IP) Injection: IP injection offers a faster absorption rate than subcutaneous administration.[6] For the related compound Senkyunolide A, IP administration in rats resulted in rapid absorption and a bioavailability of 75%.[5]
-
Intravenous (IV) Injection: IV administration provides the most rapid and complete bioavailability. Studies on the related compound Senkyunolide I have utilized this route in rats to study neuroprotective effects.[7]
4. What are the known signaling pathways modulated by this compound?
This compound has been shown to exert its effects through various signaling pathways, making it a molecule with diverse biological activities.[8] Key pathways include:
-
Anti-inflammatory and Neuroprotective Pathways: It can regulate the NF-κB, JNK, and ERK signaling pathways.[9] It has also been shown to affect the PI3K/AKT/mTOR pathway to suppress autophagy and apoptosis in neuronal cells.[6]
-
Oxidative Stress Pathways: this compound can protect against oxidative stress through the ROS-mediated MAPK pathway.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in the vehicle during preparation or administration. | The solubility limit has been exceeded, or the temperature of the solution has dropped. | - Increase the proportion of co-solvents like PEG300 or use solubilizing agents like SBE-β-CD.[3]- Gently warm the solution and/or sonicate to aid dissolution.[3]- Prepare the dosing solution fresh before each administration. |
| Adverse animal reactions after administration (e.g., lethargy, irritation). | The vehicle, particularly at high concentrations of DMSO, may be causing toxicity.The pH or osmolarity of the dosing solution may be inappropriate. | - Reduce the final concentration of DMSO in the working solution.- Run a vehicle-only control group to assess the effects of the vehicle alone.- Ensure the pH of the final solution is within a physiologically acceptable range (typically pH 6.5-7.5 for injections). |
| High variability in experimental results between animals. | Inconsistent dosing technique (e.g., incorrect placement of gavage tube, injection into the wrong abdominal quadrant).Variations in animal handling and stress levels. | - Ensure all personnel are thoroughly trained and proficient in the chosen administration technique.- Follow standardized protocols for animal restraint and handling to minimize stress.- Use precise, calibrated equipment for all measurements and administrations. |
| Lack of expected therapeutic effect. | The dosage may be too low for the specific animal model or disease severity.Poor bioavailability via the chosen route of administration. | - Conduct a pilot dose-escalation study to determine an effective dose range.- Consider an alternative route of administration with higher bioavailability, such as intraperitoneal or intravenous injection.[5] |
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of this compound
| Animal Model | Species | Dosage | Route of Administration | Observed Effect | Reference |
| Postmenopausal Osteoporosis | Mouse (Ovariectomized) | 15 mg/kg | Not specified | Decreased bone resorption | [1] |
| Cerebral Ischemic Stroke | Mouse (MCAO) | 20 mg/kg and 40 mg/kg | Intragastric | Decreased neurological scores and infarct volume | [4] |
| Cerebral Ischemia | Rat | 40 mg/kg (of 1% pentobarbital sodium) | Intraperitoneal (nanoparticles) | Reduced nerve injury and brain tissue water content | [6] |
Table 2: Pharmacokinetic Parameters of Related Senkyunolides in Rats
Note: Data for this compound is limited. The following data for related compounds is for reference and contextual understanding only.
| Compound | Route | Dose | Tmax (h) | Cmax (µg/L) | t½ (h) | Bioavailability (%) | Reference |
| Senkyunolide A | Oral | - | 0.21 ± 0.08 | - | - | ~8% | [5] |
| Senkyunolide A | IP | - | 0.04 ± 0.01 | - | - | 75% | [5] |
| Senkyunolide I | Oral | 20 mg/kg | 0.25 ± 0.06 | 5,236.3 ± 802.8 | - | 67.2% | [11] |
| Senkyunolide I | Oral | 72 mg/kg | 0.38 ± 0.11 | 22,071.9 ± 3,456.1 | - | 76.9% | [11] |
| Senkyunolide I | IV | - | - | - | 0.56 ± 0.13 | - | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Use a sonicator if necessary to ensure complete dissolution.[2]
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween 80, and saline. A common formulation is 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
Prepare Working Solution: Based on the desired final dosage (e.g., 40 mg/kg) and the average weight of the animals, calculate the required concentration of the working solution.
-
Dilute Stock Solution: Add the calculated volume of the this compound stock solution to the vehicle. For example, to achieve a final solution with 10% DMSO, add 1 part of the DMSO stock to 4 parts of PEG300, 0.5 parts of Tween-80, and 4.5 parts of saline.[3]
-
Final Preparation: Vortex the working solution thoroughly before each use to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head and body.
-
Measure Gavage Needle Length: Measure the appropriate length for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.
-
Tube Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is gently passed.
-
Verification: If there is any resistance, do not force the tube. Withdraw and attempt again.
-
Substance Administration: Once the needle is correctly positioned, slowly administer the calculated volume of the this compound working solution.
-
Withdrawal and Monitoring: Gently remove the gavage needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for in vivo studies with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 94596-27-7 | FS73835 | Biosynth [biosynth.com]
- 9. This compound attenuates osteoclastogenesis and postmenopausal osteoporosis by regulating the NF-κB, JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 11. Comparative pharmacokinetics of senkyunolide I in a rat model of migraine versus normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing off-target effects of Senkyunolide H
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Senkyunolide H. Our goal is to help you address potential off-target effects and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and signaling pathways of this compound?
This compound is a phthalide isolated from Ligusticum chuanxiong Hort. and has been reported to exhibit several pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1][2] The primary signaling pathways modulated by this compound include:
-
MAPK Pathway: Inhibition of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs).[1][2]
-
NF-κB Pathway: Inhibition of nuclear factor-κB (NF-κB) nuclear accumulation.[1][2]
-
PI3K/AKT/mTOR Pathway: Regulation of the PI3K/AKT/mTOR signaling pathway.[2]
-
cAMP Signaling Pathway: Protection of PC12 cells from injury via the cAMP-PI3K/AKT signaling pathway.[3][4]
-
CXCR2: this compound has been shown to bind to CXCR2, inhibiting its activation by inflammatory factors.[5]
Q2: I'm observing unexpected cytotoxicity with this compound treatment. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
Off-target kinase inhibition: this compound is known to modulate MAPK and PI3K/AKT pathways. Broad-spectrum kinase inhibitors can have off-target effects leading to toxicity.[6] Consider performing a kinase profile to identify unintended kinase inhibition.
-
Cell line-specific sensitivity: The cytotoxic effects of a compound can vary significantly between different cell lines. It's crucial to determine the IC50 value in your specific cell model.
-
Compound purity and stability: Ensure the purity of your this compound sample. Impurities or degradation products could be responsible for the observed toxicity. This compound is relatively stable in weakly acidic solutions, but its degradation is accelerated under alkaline conditions.[7]
-
Solvent effects: High concentrations of solvents like DMSO can be toxic to cells. Always include a vehicle-only control in your experiments.
Q3: How can I confirm that the observed cellular phenotype is a direct result of this compound's effect on my target pathway and not an off-target effect?
To differentiate between on-target and off-target effects, consider the following strategies:
-
Use of multiple compounds: Employ other known inhibitors of your target pathway. If different compounds targeting the same pathway produce a similar phenotype, it strengthens the evidence for an on-target effect.[8]
-
Rescue experiments: If this compound inhibits a specific protein, overexpressing a drug-resistant mutant of that protein should rescue the phenotype.[8]
-
Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If the phenotype of target knockdown/knockout mimics the effect of this compound, it supports an on-target mechanism.[8]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its intended target protein in a cellular context.[9][10]
Q4: Are there any known off-target liabilities associated with targeting the PI3K/AKT or MAPK pathways?
Yes, inhibitors of these pathways can have known off-target effects and compensatory signaling feedback loops:
-
PI3K/AKT Pathway: Inhibition of PI3K can sometimes lead to the compensatory activation of other signaling pathways, such as the MET/STAT3 pathway.[11] Common toxicities associated with PI3K inhibitors include hyperglycemia, rash, and fatigue.[6]
-
MAPK Pathway: Inhibitors of one branch of the MAPK pathway (e.g., p38) can lead to the activation of other branches (e.g., JNK or ERK).[12] This crosstalk can complicate the interpretation of experimental results.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Instability | This compound may degrade under certain conditions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Protect from light.[7] |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and serum concentration in your media, as these can influence cellular response to treatment. |
| Assay Variability | Optimize assay parameters such as incubation time, cell density, and reagent concentrations. Include appropriate positive and negative controls in every experiment. |
Issue 2: Observed phenotype does not correlate with the expected downstream effects of the target pathway.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | The observed phenotype may be due to this compound interacting with an unintended target. |
| 1. Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions.[13][14] | |
| 2. Chemical Proteomics: Use techniques like affinity purification-mass spectrometry to identify cellular binding partners of this compound.[1][4] | |
| Activation of Compensatory Pathways | Inhibition of one pathway may lead to the upregulation of another. |
| 1. Western Blot Analysis: Probe for the activation of key nodes in related signaling pathways (e.g., check for p-ERK activation when inhibiting the PI3K pathway). | |
| 2. Use of Combination Inhibitors: Combine this compound with an inhibitor of the suspected compensatory pathway to see if the original phenotype is restored.[11] |
Quantitative Data Summary
| Compound | Reported Activity | Cell Line | Concentration/IC50 | Reference |
| This compound | Inhibition of primary mouse aorta smooth muscle cell proliferation | Primary mouse aorta smooth muscle cells | IC50 = <0.1 µg/ml | [15] |
| This compound | Reduction of hydrogen peroxide-induced ROS and MDA | HepG2 cells | 150 and 200 µg/ml | [15] |
| This compound | Attenuation of osteoclastogenesis | - | 15 mg/kg (in ovariectomized mice) | [15] |
| This compound | Inhibition of PI3K/AKT signaling pathway activation | Breast cancer cells (in the presence of IL-8) | Not specified | [5] |
| This compound | Attenuation of MPP+-induced neurotoxicity | PC12 cells | Pretreatment, concentration not specified | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from published methods and is intended to verify the direct binding of this compound to a target protein in intact cells.[9][10][16]
Materials:
-
Cells expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibody against the target protein
-
Secondary antibody for Western blotting
-
PCR tubes
-
Thermocycler
-
Centrifuge
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations or with DMSO as a vehicle control for a predetermined time.
-
Harvesting: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting.
Data Analysis:
-
A positive thermal shift (i.e., the target protein remains soluble at higher temperatures in the presence of this compound) indicates direct binding.
Protocol 2: Kinase Selectivity Profiling
To assess the selectivity of this compound, it is recommended to screen it against a panel of kinases. This can be done through commercial services or in-house assays.[7][13][17]
General Workflow:
-
Select a Kinase Panel: Choose a panel that includes kinases from different families to get a broad overview of selectivity. Include the intended target kinase(s) as a positive control.
-
Assay Format: Common formats include radiometric assays (e.g., [32P]-ATP filter binding) or fluorescence/luminescence-based assays (e.g., TR-FRET, ADP-Glo).[14]
-
Screening: Perform the kinase assays with this compound at one or more concentrations. A common starting point is 1-10 µM.
-
Data Analysis: Calculate the percent inhibition for each kinase. For hits that show significant inhibition, determine the IC50 value. The results will provide a selectivity profile of this compound.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Usage of Mitogen-Activated Protein Kinase Small Molecule Inhibitors: More Than Just Inhibition! - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pharmaron.com [pharmaron.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Isolated Senkyunolide H
Welcome to the Technical Support Center for the purification of Senkyunolide H. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this bioactive phthalide.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the initial purification of this compound from a crude extract?
A1: High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated to be a highly effective technique for the preparative isolation and purification of this compound from crude extracts of Ligusticum chuanxiong. A single run can yield this compound with a purity of approximately 93%.[1][2]
Q2: What are the common impurities I should be aware of when isolating this compound?
A2: The most common impurity is its isomer, Senkyunolide I, which often co-elutes. Other potential impurities from the natural source, Ligusticum chuanxiong, include other phthalides like Senkyunolide A and Z-ligustilide, as well as ferulic acid and coniferyl ferulate.[3][4] Degradation products can also be present, especially if the sample has been exposed to light, oxygen, or high temperatures.
Q3: What are the optimal storage conditions for isolated this compound to prevent degradation?
A3: To ensure stability, this compound should be stored at low temperatures, protected from light, and in an oxygen-free environment.[5] For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, it is stable for about one month, with light protection being crucial.[5]
Q4: Can I use crystallization to further purify this compound?
A4: Yes, crystallization is a viable final purification step to improve the purity of this compound. The choice of solvent is critical and typically involves dissolving the compound in a solvent in which it is sparingly soluble at room temperature but soluble upon heating, or by using a solvent-antisolvent system.
Troubleshooting Guides
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a powerful liquid-liquid partition chromatography technique that avoids solid adsorbents, making it ideal for separating natural products.
-
Possible Cause: The solvent system is not providing sufficient selectivity.
-
Solution:
-
Optimize the Solvent System: The selection of the two-phase solvent system is the most critical factor. A commonly successful system for separating this compound and I is a mixture of n-hexane-ethyl acetate-methanol-water. The ratio of these solvents should be carefully optimized to achieve an ideal partition coefficient (K) for the target compounds. A recommended starting ratio is 3:7:4:6 (v/v).[1][2]
-
Adjust the Mobile Phase: The choice of the mobile phase (upper or lower phase of the solvent system) and the elution mode (head-to-tail or tail-to-head) can significantly impact the separation. For the n-hexane-ethyl acetate-methanol-water (3:7:4:6 v/v) system, using the lower aqueous phase as the mobile phase in the head-to-tail elution mode has been shown to be effective.[1][2]
-
-
Possible Cause 1: The flow rate of the mobile phase is too high.
-
Solution 1: Reduce the flow rate. A typical flow rate for the preparative isolation of this compound is around 2.0 mL/min.[1]
-
Possible Cause 2: The revolution speed of the centrifuge is too low.
-
Solution 2: Increase the revolution speed. An optimal speed is typically around 800 rpm.[1]
-
Possible Cause 3: The physical properties of the two-phase solvent system (viscosity, interfacial tension) are not suitable.
-
Solution 3: Before scaling up, evaluate the settling time of the solvent system. A shorter settling time generally correlates with better stationary phase retention.
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique suitable for both analytical purity assessment and preparative purification of this compound.
-
Possible Cause: The mobile phase composition or the stationary phase is not optimal for separating these isomers.
-
Solution:
-
Modify the Mobile Phase: Adjusting the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous phase can significantly alter selectivity. For separating this compound and I, a mobile phase of methanol and water has been used.[6] Adding a small amount of acid, such as phosphoric acid (e.g., 0.05%), to the aqueous phase can improve peak shape and resolution.[1]
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase. While C18 columns are common, a phenyl-hexyl or cyano column might offer different selectivity for phthalide isomers.
-
Employ Gradient Elution: A gradient elution, where the mobile phase composition changes over time, can be effective in separating compounds with different polarities.
-
-
Possible Cause 1: Secondary interactions between the analyte and the stationary phase.
-
Solution 1: Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to mask active sites on the silica support.
-
Possible Cause 2: Column overload in preparative HPLC.
-
Solution 2: Reduce the sample load or use a larger diameter column.
-
Possible Cause 3: The pH of the mobile phase is causing the analyte to be in a mixed ionic state.
-
Solution 3: Adjust the pH of the mobile phase to ensure this compound is in a single, non-ionized form.
Crystallization
Crystallization can be an excellent final step to achieve high purity.
-
Possible Cause 1: The compound is not sufficiently pure.
-
Solution 1: Ensure the starting material for crystallization has a purity of at least 90-95%. Pre-purification by CCC or preparative HPLC is recommended.
-
Possible Cause 2: Inappropriate solvent or solvent system.
-
Solution 2:
-
Single Solvent Method: Systematically test solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, water). The ideal solvent will dissolve this compound when heated but have low solubility at cooler temperatures.
-
Solvent/Anti-solvent Method: Dissolve this compound in a "good" solvent (in which it is highly soluble) and slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity appears. Then, allow the solution to slowly cool. Common solvent/anti-solvent pairs include methanol/water, acetone/hexane, and ethyl acetate/hexane.
-
-
Possible Cause 3: The presence of oils or other amorphous impurities inhibiting crystal lattice formation.
-
Solution 3: Attempt to remove oily impurities by washing the semi-pure solid with a non-polar solvent like hexane before attempting crystallization.
Data Presentation
Table 1: HSCCC Parameters for this compound Purification
| Parameter | Value | Reference |
| Solvent System | n-hexane-ethyl acetate-methanol-water (3:7:4:6, v/v) | [1][2] |
| Stationary Phase | Upper organic phase | [1] |
| Mobile Phase | Lower aqueous phase | [1][2] |
| Elution Mode | Head-to-tail | [1][2] |
| Flow Rate | 2.0 mL/min | [1] |
| Revolution Speed | 800 rpm | [1] |
| Sample Loading | 400 mg crude extract | [1][2] |
| Yield of this compound | 1.7 mg | [1][2] |
| Purity of this compound | 93% | [1][2] |
Table 2: Analytical HPLC Conditions for Purity Assessment
| Parameter | Value | Reference |
| Column | Apollo C18 (150 mm x 4.6 mm i.d.) | [1] |
| Mobile Phase A | Methanol | [1] |
| Mobile Phase B | 0.05% Phosphoric acid in water | [1] |
| Detection Wavelength | 280 nm | [1] |
| Column Temperature | 30°C | [1] |
Experimental Protocols
Protocol 1: Preparative HSCCC for this compound
This protocol is based on the successful separation reported in the literature.[1][2]
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 3:7:4:6. Shake the mixture vigorously in a separatory funnel and allow the phases to separate.
-
HSCCC System Preparation:
-
Fill the entire column with the upper organic phase as the stationary phase.
-
Set the revolution speed to 800 rpm.
-
Pump the lower aqueous phase (mobile phase) into the column at a flow rate of 2.0 mL/min in the head-to-tail direction.
-
-
Sample Injection: Dissolve the crude extract (e.g., 400 mg) in a suitable volume (e.g., 10 mL) of the lower phase and inject it into the system after the hydrodynamic equilibrium is established.
-
Fraction Collection: Continuously monitor the effluent at 280 nm and collect fractions based on the chromatogram.
-
Analysis: Analyze the collected fractions by analytical HPLC to determine the purity of this compound.
Protocol 2: General Guideline for Crystallization of this compound
-
Starting Material: Use this compound that has been pre-purified to >90% purity.
-
Solvent Screening (Small Scale):
-
In separate small vials, dissolve a few milligrams of the pre-purified this compound in a minimal amount of various heated solvents (e.g., methanol, ethanol, ethyl acetate, acetone).
-
Allow the vials to cool slowly to room temperature and then in a refrigerator. Observe for crystal formation.
-
For the solvent/anti-solvent method, dissolve the sample in a good solvent (e.g., acetone) and add a poor solvent (e.g., hexane) dropwise until persistent cloudiness is observed. Heat to redissolve and then cool slowly.
-
-
Scaling Up: Once a suitable solvent or solvent system is identified, scale up the process. Dissolve the bulk of the pre-purified material in the minimal amount of the hot solvent.
-
Cooling and Crystal Growth: Cover the container and allow it to cool slowly to room temperature. To promote larger crystal growth, avoid disturbing the solution. Once at room temperature, transfer the container to a refrigerator or freezer to maximize the yield.
-
Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent. Dry the crystals under vacuum.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for HSCCC purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tautobiotech.com [tautobiotech.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Senkyunolide H Stability and Storage
For researchers, scientists, and drug development professionals working with Senkyunolide H, ensuring its stability throughout experimental and storage phases is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, a phthalide compound, is susceptible to degradation influenced by several factors. Based on studies of structurally similar phthalides like Senkyunolide I and Senkyunolide A, the primary factors include:
-
pH: Alkaline conditions (pH > 10) can cause the opening of the lactone ring, leading to the formation of the corresponding hydroxy carboxylate salt.[1][2] Acidic conditions may also contribute to hydrolysis, although phthalides are generally more stable in weakly acidic solutions.[3]
-
Light: Exposure to light, particularly UV radiation, can induce isomerization, leading to the formation of stereoisomers.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially at elevated temperatures.[1][3] Oxidation can result in the formation of hydroxylated or epoxidized derivatives.
-
Temperature: High temperatures accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and isomerization.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions. The following are general recommendations:
| Form | Storage Temperature | Duration | Additional Precautions |
| Powder | -20°C | Up to 3 years | Protect from light; store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Protect from light; use airtight vials to prevent moisture and oxygen ingress. For in vivo experiments, it is recommended to prepare fresh solutions. |
Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could they be?
A3: Unexpected peaks are likely degradation products of this compound. Based on the degradation pathways of similar phthalides, these could include:
-
Isomers: If your experiment involves exposure to light, you may be observing cis-trans isomers of this compound.[1]
-
Hydrolysis Products: Under neutral to alkaline conditions, the lactone ring can hydrolyze, forming a more polar open-ring hydroxy acid. This would likely have a shorter retention time in reverse-phase HPLC.
-
Oxidation Products: In the presence of oxygen, especially with heat, hydroxylated or epoxidized derivatives of this compound may form.[1] this compound itself can be an oxidative product of other phthalides like ligustilide.[3][4]
To identify these peaks, a forced degradation study coupled with mass spectrometry (LC-MS) is recommended.
Q4: My experimental results with this compound are inconsistent. Could degradation be the cause?
A4: Yes, inconsistent results are a common consequence of compound degradation. If the concentration of the active this compound is decreasing over the course of your experiments, it will lead to variability in biological or chemical assays. To troubleshoot this:
-
Prepare fresh solutions: Avoid using old stock solutions. Prepare fresh solutions of this compound from solid material for each experiment.
-
Control experimental conditions: Minimize the exposure of your working solutions to light, high temperatures, and atmospheric oxygen.
-
Use a stability-indicating analytical method: Regularly check the purity of your this compound stock and working solutions using an HPLC method that can separate the parent compound from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency in Biological Assays | Degradation of this compound in the assay medium. | Prepare fresh this compound solutions for each experiment. Check the pH and temperature of your assay medium and consider if they are contributing to degradation. Analyze the purity of the this compound solution before and after the experiment using a stability-indicating HPLC method. |
| Appearance of New Peaks in HPLC Analysis | Degradation due to improper storage or handling. | Review your storage conditions (temperature, light exposure). Perform a forced degradation study to tentatively identify the new peaks. Use LC-MS for definitive identification. |
| Precipitation of this compound in Aqueous Solutions | Low aqueous solubility. | This compound has limited water solubility. Prepare stock solutions in an appropriate organic solvent like DMSO. For aqueous buffers, ensure the final concentration of the organic solvent is low enough to be compatible with your experiment and that the this compound concentration does not exceed its solubility limit. Sonication may aid dissolution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 4 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound and the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid this compound and the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control, using a suitable HPLC or UPLC-MS method (see Protocol 2).
-
Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to quantify this compound and separate it from its degradation products.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |
| Gradient Elution | Start with a lower percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B; 25.1-30 min, 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 274 nm (based on the λmax of this compound)[5] |
| Injection Volume | 10 µL |
Method Validation:
-
The method should be validated according to ICH guidelines for specificity (peak purity analysis using a diode array detector or mass spectrometer), linearity, accuracy, precision, and robustness to be considered stability-indicating.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Study of Senkyunolide I Degradation Products by Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | Scientific.Net [scientific.net]
- 3. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing the Chromatographic Resolution of Senkyunolide H
Welcome to the technical support center for the chromatographic analysis of Senkyunolide H. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good resolution for this compound?
A1: The primary challenge in the chromatography of this compound is its separation from its isomer, Senkyunolide I.[1] These two compounds have very similar chemical structures and polarities, which can lead to co-elution or poor peak resolution. Additionally, extracts from natural sources like Rhizoma Chuanxiong are complex mixtures, and other compounds such as ferulic acid can interfere with the separation.[1][2]
Q2: Which chromatographic techniques are most effective for this compound separation?
A2: Both High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC) have been successfully employed for the separation of this compound.[2][3] Reversed-phase HPLC (RP-HPLC) is commonly used for analytical quantification and preparative separation.[1] CCC is particularly useful for preparative isolation from crude extracts as it avoids irreversible adsorption onto a solid stationary phase.[2][3]
Q3: What type of HPLC column is recommended for this compound analysis?
A3: A reversed-phase C18 column is a common and effective choice for the separation of this compound and related compounds.[2]
Q4: Can I use isocratic elution for this compound?
A4: While isocratic elution can be used, gradient elution is often more effective for complex samples containing this compound.[2] A gradient allows for better separation of a wider range of compounds with varying polarities, which is typical for natural product extracts.[4]
Troubleshooting Guide
Issue 1: Poor resolution between this compound and Senkyunolide I peaks.
-
Possible Cause: Inadequate mobile phase composition.
-
Solution:
-
Adjust Solvent Strength: In reversed-phase HPLC, decrease the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention factor (k') and may improve separation.[5][6]
-
Change Organic Modifier: If using acetonitrile, try switching to methanol or vice versa. Different organic solvents can alter the selectivity (α) of the separation.[6]
-
Modify Mobile Phase pH: The addition of a small amount of acid (e.g., 0.05% phosphoric acid or 1% acetic acid) to the aqueous portion of the mobile phase can improve peak shape and selectivity.[1][2]
-
-
Possible Cause: Suboptimal flow rate.
-
Solution: Lowering the flow rate generally enhances peak efficiency and can improve resolution, although it will increase the analysis time.[7][8]
-
Possible Cause: Inappropriate column temperature.
-
Solution: Adjusting the column temperature can influence selectivity. Increasing the temperature typically decreases viscosity and can improve efficiency, but it may also decrease retention. Experiment with temperatures in the range of 25-40°C.[7][8]
Issue 2: Peak tailing for this compound.
-
Possible Cause: Active sites on the stationary phase or secondary interactions.
-
Solution:
-
Mobile Phase Additives: Incorporate a competing agent in the mobile phase, such as a buffer or an ion-pairing agent, if applicable.[6] For phthalides, ensuring the mobile phase is slightly acidic can help maintain their neutral form and reduce tailing.
-
Column Washing: An acid wash of the column (e.g., with 1% phosphoric acid) may help to passivate active sites.[9]
-
Issue 3: Co-elution of this compound with other compounds from an extract.
-
Possible Cause: The chromatographic method lacks the necessary selectivity for the complex sample matrix.
-
Solution:
-
Optimize Gradient Profile: If using a gradient, make the slope shallower in the region where this compound elutes. This provides more time for separation from closely eluting compounds.[4]
-
Change Stationary Phase: If a C18 column is not providing adequate selectivity, consider a different stationary phase, such as a phenyl or cyano column, which can offer different separation mechanisms.[6]
-
Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds before HPLC analysis.
-
Quantitative Data Summary
The following tables summarize key parameters from published methods for the separation of this compound.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 (Preparative) |
| Column | Apollo C18 (150 mm x 4.6 mm) | Not specified C18 |
| Mobile Phase A | 0.05% H3PO4 in water | 0.05 mol/L NH4Ac in water |
| Mobile Phase B | Methanol | Methanol |
| Gradient | 80% A -> 50% A (10 min) -> 25% A (35 min) -> 5% A (45 min) | Stepwise: 10% B (10 min) -> 60% B (10-40 min) |
| Flow Rate | 1 mL/min | 5 mL/min |
| Detection | 280 nm | Not specified |
| Column Temp. | 30°C | Not specified |
| Reference | [2] | [1] |
Table 2: Counter-Current Chromatography (CCC) Parameters for this compound Isolation
| Parameter | Value |
| Solvent System | n-hexane-ethyl acetate-methanol-water (3:7:4:6 v/v) |
| Stationary Phase | Upper organic phase |
| Mobile Phase | Lower aqueous phase |
| Flow Rate | 2.0 mL/min |
| Revolution Speed | 800 rpm |
| Reference | [2][3] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for this compound
This protocol is based on a method for analyzing this compound in crude extracts.[2]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Apollo C18 column (150 mm x 4.6 mm).
-
Column oven.
-
-
Reagents:
-
Methanol (HPLC grade).
-
Phosphoric acid (H3PO4, analytical grade).
-
Ultrapure water.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 0.5 mL of phosphoric acid to 1 L of ultrapure water (0.05% H3PO4).
-
Mobile Phase B: Methanol.
-
-
Chromatographic Conditions:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to 280 nm.
-
Program the following gradient elution:
-
0-10 min: 20% to 50% B.
-
10-35 min: 50% to 75% B.
-
35-45 min: 75% to 95% B.
-
45.01-50 min: Re-equilibrate at 20% B.
-
-
-
Sample Preparation:
-
Dissolve the crude extract or sample in methanol to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the column and record the chromatogram.
-
Protocol 2: Preparative CCC for Isolation of this compound
This protocol is adapted from a method for isolating this compound from Rhizoma Chuanxiong.[2][3]
-
Instrumentation:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument.
-
-
Reagents:
-
n-hexane, ethyl acetate, methanol, and water (all analytical grade).
-
-
Solvent System Preparation:
-
Prepare a two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 3:7:4:6.
-
Shake the mixture vigorously in a separatory funnel and allow the phases to separate completely.
-
Degas both the upper (organic) and lower (aqueous) phases before use.
-
-
CCC Operation:
-
Fill the CCC column with the upper phase as the stationary phase.
-
Set the revolution speed to 800 rpm.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min in the head-to-tail elution mode.
-
Continue pumping until hydrodynamic equilibrium is reached (mobile phase emerges from the outlet).
-
-
Sample Injection and Fraction Collection:
-
Dissolve a known amount of the crude extract (e.g., 400 mg) in a small volume of the lower phase.[2]
-
Inject the sample solution into the column.
-
Collect fractions at the outlet based on time or volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions using the analytical HPLC method (Protocol 1) to identify those containing pure this compound.
-
Visualizations
Caption: Workflow for HPLC method development for this compound.
Caption: Decision tree for troubleshooting poor this compound resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. chromtech.com [chromtech.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. mastelf.com [mastelf.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Effects of Senkyunolide H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Senkyunolide H, a natural compound isolated from Ligusticum chuanxiong, against a well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac. While in vivo data for this compound in classical inflammation models remains limited in publicly available literature, this guide summarizes the existing in vitro evidence for its anti-inflammatory mechanisms and presents in vivo data for diclofenac to serve as a benchmark for future preclinical studies.
Executive Summary
This compound has demonstrated notable anti-inflammatory properties in in vitro settings, primarily by attenuating neuroinflammation through the inhibition of key signaling pathways. However, a significant gap exists in the scientific literature regarding its efficacy in established in vivo models of inflammation. This guide aims to bridge this gap by presenting the current state of knowledge, offering detailed experimental protocols for relevant in vivo assays, and providing a framework for the comparative evaluation of this compound against standard NSAIDs like diclofenac.
Data Presentation: A Comparative Overview
Due to the current lack of in vivo studies on this compound in standard acute and chronic inflammation models, a direct quantitative comparison with diclofenac is not feasible. The following tables present the available in vitro data for this compound and in vivo data for diclofenac to provide context and a basis for future comparative studies.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Parameter | Cell Line | Stimulant | Key Findings | Signaling Pathway Implicated |
| Pro-inflammatory Cytokine Production | BV2 microglia | Lipopolysaccharide (LPS) | Dose-dependent reduction in TNF-α and IL-1β | Inhibition of ERK and NF-κB |
| Microglial Polarization | BV2 microglia | Lipopolysaccharide (LPS) | Promoted shift from pro-inflammatory M1 to anti-inflammatory M2 phenotype | - |
| Oxidative Stress | BV2 microglia | Lipopolysaccharide (LPS) | Attenuated LPS-mediated oxidative stress | - |
Table 2: In Vivo Anti-inflammatory Effects of Diclofenac (Carrageenan-Induced Paw Edema Model)
| Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | Paw Edema Inhibition (%) |
| 5 | Oral | 2 hours | 56.17 ± 3.89 |
| 20 | Oral | 3 hours | 71.82 ± 6.53 |
Experimental Protocols
To facilitate future in vivo validation of this compound, this section provides detailed methodologies for three standard animal models of inflammation.
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation.
Protocol:
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into control, standard (e.g., diclofenac), and test (this compound) groups.
-
Drug Administration: The test compound or vehicle is administered orally or intraperitoneally at a predetermined time before the inflammatory insult.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation (Endotoxemia)
This model mimics the systemic inflammatory response seen in sepsis.
Protocol:
-
Animals: C57BL/6 mice are a commonly used strain.
-
Grouping and Drug Administration: Similar to the carrageenan model, animals are grouped and pre-treated with the test compound or vehicle.
-
Induction of Endotoxemia: A sterile solution of LPS is injected intraperitoneally.
-
Sample Collection: At a specified time point post-LPS injection (e.g., 6 hours), blood is collected for plasma analysis, and tissues (e.g., liver, lung) are harvested.
-
Analysis: Plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA or multiplex assays. Tissues can be used for histological analysis or to measure inflammatory markers.
Collagen-Induced Arthritis (CIA)
This is a widely accepted model for studying the chronic inflammatory and autoimmune aspects of rheumatoid arthritis.
Protocol:
-
Animals: DBA/1 mice are a susceptible strain for CIA.
-
Immunization: An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is injected intradermally at the base of the tail.
-
Booster: A second immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.
-
Arthritis Scoring: The incidence and severity of arthritis are monitored regularly using a clinical scoring system based on paw swelling and redness.
-
Drug Administration: Treatment with the test compound can be initiated either prophylactically (before the onset of arthritis) or therapeutically (after the onset of arthritis).
-
Evaluation: At the end of the study, joint tissues are collected for histological assessment of inflammation, cartilage damage, and bone erosion. Serum can be analyzed for anti-collagen antibodies and inflammatory cytokines.
Mechanistic Insights and Signaling Pathways
The anti-inflammatory effects of this compound and NSAIDs are mediated through distinct signaling pathways.
This compound Signaling Pathway
In vitro studies suggest that this compound exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways.
Caption: this compound inhibits LPS-induced inflammation by targeting the ERK and NF-κB pathways.
NSAID (Diclofenac) Signaling Pathway
The primary mechanism of action for NSAIDs like diclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.
Caption: Diclofenac reduces inflammation by inhibiting COX enzymes and prostaglandin synthesis.
Experimental Workflow for In Vivo Validation
The following diagram outlines a general workflow for the in vivo validation of a novel anti-inflammatory compound like this compound.
Caption: A streamlined workflow for the in vivo validation of this compound's anti-inflammatory effects.
Conclusion and Future Directions
The available in vitro evidence strongly suggests that this compound possesses anti-inflammatory properties mediated through the inhibition of the NF-κB and ERK signaling pathways. However, to validate its therapeutic potential, rigorous in vivo studies are imperative. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to design and execute preclinical studies that can elucidate the in vivo efficacy of this compound. Future research should focus on conducting dose-response and comparative efficacy studies in established animal models of acute and chronic inflammation. Such studies will be crucial in determining if this compound can be a viable alternative or adjunct to existing anti-inflammatory therapies.
A Comparative Analysis of Senkyunolide H and Ligustilide for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological and pharmacokinetic properties of two key phthalides derived from traditional Chinese medicine, supported by experimental data and detailed methodologies.
Senkyunolide H and ligustilide, two bioactive phthalide compounds predominantly found in medicinal plants such as Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Danggui), have garnered significant attention for their therapeutic potential. This guide provides a comprehensive comparative analysis of their pharmacological activities, pharmacokinetic profiles, and underlying mechanisms of action, tailored for researchers, scientists, and professionals in drug development.
Pharmacological Activity: A Comparative Overview
Both this compound and ligustilide exhibit a range of pharmacological effects, with notable anti-inflammatory, neuroprotective, and antioxidant properties. While they share some mechanisms of action, key differences in their efficacy and signaling pathway modulation have been observed.
Anti-inflammatory Effects
Ligustilide has been shown to exert its anti-inflammatory effects by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[2][3]
This compound also demonstrates potent anti-inflammatory activity by attenuating neuroinflammation.[4] It has been found to inhibit the activation of microglia and reduce the production of inflammatory cytokines by regulating the ERK and NF-κB pathways.[4]
Neuroprotective Effects
Both compounds have shown promise in protecting neuronal cells from damage. Ligustilide provides neuroprotection against ischemic stroke by reducing inflammation and oxidative stress.[3] Its mechanisms involve the induction of α-secretase processing of amyloid precursor protein (APP) and Klotho, as well as modulating the PI3K/AKT signaling pathway.[5][6]
This compound has been reported to protect against 1-methyl-4-phenylpyridinium (MPP+)-induced apoptosis in PC12 cells through the ROS-mediated MAPK pathway.[7] It also protects PC12 cells from oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury via the cAMP-PI3K/AKT signaling pathway.[8][9] In a mouse model of intracerebral hemorrhage, this compound was found to be more effective than its isomer, Senkyunolide I, in ameliorating neurological deficits and neuronal injury.[10]
Antioxidant Effects
Ligustilide exhibits antioxidant activity through the induction of the Nrf2 antioxidant system.[3] this compound has also been noted for its antioxidant properties.[11]
Pharmacokinetic Profiles: A Head-to-Head Comparison
The pharmacokinetic properties of this compound and ligustilide have been investigated in rats, revealing key differences in their absorption, distribution, metabolism, and bioavailability. Notably, ligustilide is a known metabolic precursor to this compound and other senkyunolides.[12]
| Parameter | This compound (in Chuanxiong Extract) | Ligustilide (Pure Compound) | Reference |
| Administration Route | Oral | Intravenous & Oral | [12][13] |
| Tmax (h) | ~1.5 (migrainous rats) | ~0.65 (oral) | [13][14] |
| Cmax (µg/mL) | ~1.0 (migrainous rats) | ~1.5 (oral) | [13][14] |
| Oral Bioavailability (%) | Data not available for pure compound | Low (~2.6%) | [12] |
Pharmacokinetic data for this compound is based on studies of Chuanxiong Rhizoma extract, which may be influenced by other components.
Ligustilide is characterized by its low oral bioavailability, which is attributed to extensive first-pass metabolism in the liver.[12] In contrast, Senkyunolide I, an isomer of this compound, is suggested to have superior stability and bioavailability compared to ligustilide.[10]
Signaling Pathway Modulation
The distinct pharmacological effects of this compound and ligustilide can be attributed to their differential modulation of key signaling pathways.
Signaling pathways modulated by ligustilide.
Signaling pathways modulated by this compound.
Experimental Protocols
This section provides an overview of the methodologies employed in key studies to evaluate the pharmacological effects of this compound and ligustilide.
In Vitro Anti-inflammatory Assay (Ligustilide)
Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS. Cells are pre-treated with various concentrations of ligustilide for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
Nitric Oxide (NO) Production Assay: The concentration of nitrite in the culture medium is measured as an indicator of NO production using the Griess reagent.
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against iNOS, COX-2, p-p38, p-ERK, p-JNK, IκBα, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an ECL detection system.
In Vitro Neuroprotection Assay (this compound)
Cell Culture and Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model: PC12 cells are cultured in DMEM. For the OGD/R model, the culture medium is replaced with glucose-free DMEM, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for 2 hours. Subsequently, the medium is replaced with complete DMEM, and the cells are returned to a normoxic incubator for 24 hours of reperfusion. Cells are pre-treated with this compound for 24 hours before OGD induction.
Cell Viability Assay: Cell viability is assessed using the MTT assay.
Western Blot Analysis: Cell lysates are analyzed by Western blotting using primary antibodies against p-PI3K, p-AKT, and β-actin.
Animal Models
Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke (Ligustilide): Male Sprague-Dawley rats are subjected to MCAO for 2 hours, followed by reperfusion. Ligustilide is administered orally at specified doses before the induction of ischemia. Neurological deficits, infarct volume, and protein expression in the brain tissue are evaluated.[15]
LPS-Induced Neuroinflammation in Mice (this compound): BV2 microglial cells are treated with LPS to induce an inflammatory response. The effects of this compound on the production of inflammatory mediators and the activation of signaling pathways are then assessed.[4]
Conclusion
This compound and ligustilide are promising natural compounds with significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. While ligustilide is more extensively studied, emerging evidence suggests that its metabolite, this compound, may possess comparable or even superior activity in certain contexts. Key distinctions in their pharmacokinetic profiles, particularly the low oral bioavailability of ligustilide, highlight the need for further research into formulation strategies and the direct comparative efficacy of these two phthalides. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for future investigations aimed at harnessing the therapeutic benefits of these valuable natural products.
References
- 1. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalides, senkyunolide A and ligustilide, show immunomodulatory effect in improving atherosclerosis, through inhibiting AP-1 and NF-κB expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. This compound inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligustilide Inhibits the PI3K/AKT Signalling Pathway and Suppresses Cholangiocarcinoma Cell Proliferation, Migration, and Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Ligustilide through Induction of α-Secretase Processing of Both APP and Klotho in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects against MPP+-induced apoptosis via the ROS-mediated mitogen-activated protein kinase pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound protects PC12 cells from OGD/R-induced injury via cAMP-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and metabolism of ligustilide, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of senkyunolide I and this compound in rat plasma by LC-MS: application to a comparative pharmacokinetic study in normal and migrainous rats after oral administration of Chuanxiong Rhizoma extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of ligustilide in rat blood and tissues by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effect of ligustilide against ischaemia-reperfusion injury via up-regulation of erythropoietin and down-regulation of RTP801 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Senkyunolide H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Senkyunolide H (SNH), a key bioactive phthalide isolated from the rhizome of Ligusticum chuanxiong, has emerged as a promising candidate in the landscape of neuroprotective agents.[1] Accumulating evidence from in vitro and in vivo studies highlights its potential to mitigate neuronal damage in various pathological contexts, primarily through its anti-inflammatory and anti-oxidative stress properties. This guide provides a comprehensive cross-validation of the neuroprotective effects of this compound, presenting a comparative analysis with other relevant neuroprotective agents, detailed experimental protocols, and visual representations of its mechanisms of action.
Comparative Analysis of Neuroprotective Efficacy
While direct head-to-head comparative studies are limited, this section juxtaposes the efficacy of this compound with two other notable neuroprotective agents, Edaravone and 3-n-butylphthalide (NBP), by presenting data from independent studies. It is crucial to consider the different experimental models and conditions when interpreting these comparative data.
Table 1: In Vivo Neuroprotective Effects on Cerebral Ischemia
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| This compound | Mouse MCAO | 40 mg/kg | Intragastric | - Reduced infarct volume- Improved neurological deficit scores- Increased survival of hippocampal neurons | [2] |
| Edaravone | Mouse permanent focal ischemia | 3 mg/kg | Intravenous | - Reduced infarct volume- Scavenged reactive oxygen species in neurons | [3] |
| 3-n-butylphthalide (NBP) | Rat MCAO | 100 mg/kg | Intraperitoneal | - Reduced infarct size- Improved neurological outcomes | [4] |
MCAO: Middle Cerebral Artery Occlusion
Table 2: In Vitro Neuroprotective Effects
| Compound | Cell Model | Insult | Concentration | Key Findings | Reference |
| This compound | BV2 microglia | LPS (1 µg/mL) | 10, 20, 40 µM | - Attenuated LPS-mediated activation in a dose-dependent manner- Reduced production of pro-inflammatory cytokines (TNF-α, IL-1β)- Decreased NO production- Shifted microglia from M1 to M2 phenotype | [5] |
| This compound | PC12 cells | MPP+ (1 mM) | 10, 20, 40 µM | - Attenuated MPP+-induced neurotoxicity and apoptosis- Reduced ROS generation and MDA levels- Increased antioxidant enzyme activity (SOD, CAT, GPx) | [1] |
| Edaravone | Not specified in retrieved abstracts | Various oxidative stressors | Not specified | - Potent free radical scavenger | [6] |
| 3-n-butylphthalide (NBP) | Neural stem cells | H₂O₂ | Not specified | - Protected against H₂O₂-induced injury- Activated PI3K/Akt signaling pathway | [4] |
LPS: Lipopolysaccharide; MPP+: 1-methyl-4-phenylpyridinium; ROS: Reactive Oxygen Species; MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase
Mechanistic Insights: Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating key intracellular signaling pathways involved in inflammation, oxidative stress, and cell survival.
Anti-inflammatory Signaling
In microglia, the brain's resident immune cells, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory cascade. It achieves this by downregulating the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and subsequently inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor for pro-inflammatory gene expression.[5][7] This leads to a reduction in the production of inflammatory mediators such as TNF-α and IL-1β.[5] Furthermore, SNH promotes the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[5][7]
Pro-survival and Autophagy Regulation
In the context of cerebral ischemia, this compound has demonstrated the ability to activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[2][8] This pathway is a cornerstone of cell survival, promoting anti-apoptotic processes. Concurrently, the activation of this pathway leads to the inhibition of the mammalian Target of Rapamycin (mTOR), a key regulator of autophagy.[8] By suppressing excessive autophagy and apoptosis in neuronal cells, this compound contributes to reducing nerve injury following ischemic events.[8][9]
References
- 1. This compound protects against MPP+-induced apoptosis via the ROS-mediated mitogen-activated protein kinase pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. This compound inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Analysis of Senkyunolide H: Evaluating its Potential in Neuroprotection and Anti-inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide H, a phthalide compound isolated from the rhizome of Ligusticum chuanxiong, has garnered significant interest for its diverse pharmacological activities. Preclinical studies have highlighted its potential as a neuroprotective and anti-inflammatory agent. This guide provides a comparative analysis of this compound against existing drugs in relevant preclinical models. It is important to note that to date, no direct head-to-head clinical trials have been conducted. The following comparisons are based on data from preclinical studies using similar experimental models to provide a preliminary assessment of its potential efficacy.
Neuroprotective Effects: A Comparative Overview
A widely used in vitro model for Parkinson's disease research involves inducing neurotoxicity in PC12 cells with 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin. The protective effects of this compound in this model are compared with existing anti-Parkinsonian drugs.
Data Presentation: Neuroprotection in MPP+-induced PC12 Cell Toxicity
| Drug/Compound | Concentration | Endpoint | Result | Reference |
| This compound | 10, 20, 40 µM | Cell Viability | Significantly attenuated MPP+-induced neurotoxicity and apoptosis.[1] | [1] |
| 40 µM | Reactive Oxygen Species (ROS) | Reduced ROS generation.[1] | [1] | |
| 40 µM | Bax and Caspase-3 expression | Attenuated the expression of pro-apoptotic factors.[1] | [1] | |
| Pramipexole | 10 µM | Cell Death | Decreased cell death in response to MPP+.[2] | [2] |
| 10 µM | Caspase-3 activation & Cytochrome c release | Reduced caspase-3 activation and cytochrome c release.[2] | [2] | |
| Rasagiline | Not specified | Neuroprotection | Exerted neuroprotective effects in preclinical cellular models.[3] | [3] |
| 10 µM | Cell Death | Induced dose-dependent neuroprotection against OGD-induced cell death. | [4] | |
| Ropinirole | Not specified | Dopaminergic Neuron Damage | Significantly reduced MPTP-induced damage in vivo.[5] | [5] |
| 0.5, 1, 2 mg/kg (in vivo) | Apoptotic Cascade | Increased Bcl-2/Bax ratio and inhibited cytosolic cytochrome c release and caspase-3 activity.[5] | [5] |
Experimental Protocols: MPP+-induced Neurotoxicity in PC12 Cells
Cell Culture and Treatment: PC12 cells, a rat pheochromocytoma cell line, are cultured in appropriate media. To induce neurotoxicity, cells are exposed to MPP+ at a specific concentration (e.g., 1 mM) for a designated period (e.g., 24 hours). For neuroprotective assays, cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified time before the addition of MPP+.
Assessment of Cell Viability: Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. A decrease in MTT reduction reflects a loss of viable cells.
Measurement of Apoptosis Markers: Apoptosis, or programmed cell death, is a key mechanism of MPP+-induced neurotoxicity. The expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the release of cytochrome c from mitochondria, are often measured using techniques like Western blotting and immunofluorescence to quantify the extent of apoptosis.
Measurement of Oxidative Stress: The production of reactive oxygen species (ROS) is a major contributor to MPP+-induced cellular damage. Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Signaling Pathway: this compound in Neuroprotection
This compound appears to exert its neuroprotective effects through the modulation of the ROS-mediated mitogen-activated protein kinase (MAPK) pathway.
References
- 1. This compound protects against MPP+-induced apoptosis via the ROS-mediated mitogen-activated protein kinase pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pramipexole protects against apoptotic cell death by non-dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. pulsus.com [pulsus.com]
- 5. Ropinirole protects against 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice via anti-apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of Senkyunolide H in Neuroprotection and Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling pathways modulated by Senkyunolide H, a bioactive compound with therapeutic potential in neurological disorders. We will objectively compare its performance with established alternatives—edaravone for neuroprotection in cerebral ischemia and ibuprofen for its anti-inflammatory effects—supported by available experimental data. This document is intended to serve as a resource for researchers investigating novel therapeutic strategies for neurological diseases.
Section 1: this compound vs. Edaravone in Neuroprotection (Cerebral Ischemia)
Cerebral ischemia, characterized by a reduction in blood flow to the brain, leads to neuronal cell death and neurological deficits. Both this compound and edaravone have shown neuroprotective effects in preclinical models of cerebral ischemia. Here, we compare their mechanisms of action, focusing on key signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway in neurons. Its activation can inhibit apoptosis and promote cell survival.
This compound: Studies have shown that this compound exerts neuroprotective effects in models of cerebral ischemia by activating the PI3K/Akt pathway.[1][2][3][4][5] Treatment with this compound has been observed to increase the phosphorylation of Akt, a key downstream effector of PI3K, leading to the suppression of apoptotic pathways.[1][2]
Edaravone: Edaravone, a free radical scavenger, has also been demonstrated to activate the PI3K/Akt signaling pathway as part of its neuroprotective mechanism.[6] By activating this pathway, edaravone can mitigate neuronal damage induced by oxidative stress.[6]
Comparative Analysis: While direct comparative studies are lacking, both this compound and edaravone converge on the activation of the PI3K/Akt pathway to confer neuroprotection. The precise upstream mechanisms by which each compound activates this pathway may differ, with this compound's actions being potentially linked to specific receptor interactions, while edaravone's effects are primarily attributed to its antioxidant properties that can influence cellular signaling.
Table 1: Comparison of this compound and Edaravone on PI3K/Akt Pathway Components
| Compound | Model System | Key Findings (Change relative to disease model) | Reference |
| This compound | MCAO mice / OGD-R in PC12 cells | ↑ p-PI3K/PI3K ratio, ↑ p-Akt/Akt ratio | [1] |
| This compound | OGD/R in PC12 cells | ↑ p-Akt, ↑ p-PDK1 | [5] |
| Edaravone | Ketamine-induced apoptosis in rat cortical neurons | ↑ p-Akt, ↑ p-GSK-3β, ↑ p-FoxO1 | [6] |
| Edaravone | Serum deprivation in PC12 cells | Dose-dependent ↑ in p-Akt | [7] |
Experimental Workflow for PI3K/Akt Pathway Analysis (Western Blot)
Experimental workflow for Western blot analysis of PI3K/Akt pathway proteins.
ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell survival and neuroprotection.
This compound: Research indicates that this compound can modulate the ERK pathway. In models of neuroinflammation, this compound has been shown to inactivate the ERK pathway, suggesting a role in reducing inflammatory responses.[8]
Edaravone: Edaravone has been shown to induce the phosphorylation of ERK1/2, which is associated with its anti-apoptotic effects in neuronal cells.[7] Activation of the ERK pathway by edaravone contributes to its neuroprotective properties.
Comparative Analysis: this compound and edaravone appear to have context-dependent effects on the ERK pathway. In the context of neuroinflammation, this compound inhibits ERK activation, which is beneficial in reducing the inflammatory cascade. Conversely, in the context of neuronal survival, edaravone promotes ERK activation, which is protective. This highlights the complexity of signaling pathways and how their modulation can have different outcomes depending on the cellular context and the therapeutic goal.
Table 2: Comparison of this compound and Edaravone on the ERK Pathway
| Compound | Model System | Key Findings | Reference |
| This compound | LPS-treated BV2 microglia | Dose-dependent ↓ in p-ERK | [8][9] |
| Edaravone | Serum deprivation in PC12 cells | Dose-dependent ↑ in p-ERK | [7] |
| Ibuprofen | Post-exercise human muscle | Blocks sustained elevation of p-ERK1/2 | [10][11] |
This compound and Edaravone Signaling in Neuroprotection
Signaling pathways of this compound and Edaravone in neuroprotection.
Section 2: this compound vs. Ibuprofen in Neuroinflammation
Neuroinflammation is a key contributor to the pathology of various neurodegenerative diseases. Both this compound and ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), have demonstrated anti-neuroinflammatory properties.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Its activation leads to the transcription of pro-inflammatory cytokines such as TNF-α and IL-1β.
This compound: this compound has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][12][13] In microglial cells stimulated with lipopolysaccharide (LPS), this compound treatment leads to a dose-dependent decrease in the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[8]
Ibuprofen: Ibuprofen's primary anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes. However, some studies suggest that ibuprofen can also modulate the NF-κB pathway, although this is not its primary mode of action.[14] High concentrations of ibuprofen have been shown to suppress LPS-induced NF-κB binding.
Comparative Analysis: this compound appears to be a more direct and potent inhibitor of the NF-κB pathway compared to ibuprofen. While ibuprofen's main anti-inflammatory effect is through COX inhibition, this compound's mechanism is centered on the upstream regulation of the NF-κB cascade. This suggests that this compound may have a broader anti-inflammatory profile in the context of neuroinflammation.
Table 3: Comparison of this compound and Ibuprofen on the NF-κB Pathway
| Compound | Model System | Key Findings | Reference |
| This compound | LPS-treated BV2 microglia | Dose-dependent ↓ in p-IκBα and p-NF-κB p65 | [8] |
| Ibuprofen | LPS-treated monocytic cells | Partial suppression of NF-κB binding at high concentrations | [15] |
| Ibuprofen | Hypoxia-ischemia in immature rodent brain | ↓ in TNF-α and IL-1β levels | [16][17] |
Experimental Workflow for NF-κB Pathway Analysis (ELISA for TNF-α)
Experimental workflow for ELISA-based quantification of TNF-α.
This compound and Ibuprofen Signaling in Neuroinflammation
Signaling pathways of this compound and Ibuprofen in neuroinflammation.
Section 3: Detailed Experimental Protocols
Western Blot for PI3K/Akt and ERK Signaling
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the protein is collected.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins.
ELISA for TNF-α
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for TNF-α and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour to prevent non-specific binding.
-
Sample and Standard Incubation: After washing, standards of known TNF-α concentrations and the experimental samples (cell culture supernatants or serum) are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody specific for TNF-α is added to each well and incubated for 1 hour.
-
Enzyme Conjugate Incubation: After another wash, a streptavidin-HRP conjugate is added and incubated for 30 minutes.
-
Substrate Reaction: The plate is washed again, and a substrate solution (e.g., TMB) is added to each well, leading to the development of color in proportion to the amount of TNF-α present.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of TNF-α in the samples is determined from this curve.
Conclusion
This guide provides a comparative overview of the signaling pathways modulated by this compound in the context of neuroprotection and neuroinflammation, with edaravone and ibuprofen as respective comparators. While direct comparative studies are limited, the available evidence suggests that this compound engages key pro-survival and anti-inflammatory pathways, such as PI3K/Akt and NF-κB. Its distinct mechanisms of action, particularly its potent inhibition of the NF-κB pathway, suggest it may offer therapeutic advantages in neurological disorders characterized by an inflammatory component. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and mechanisms of this compound against existing therapies.
References
- 1. A Network-Based Method for Mechanistic Investigation and Neuroprotective Effect on Post-treatment of Senkyunolid-H Against Cerebral Ischemic Stroke in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects PC12 cells from OGD/R-induced injury via cAMP-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edaravone protects primary-cultured rat cortical neurons from ketamine-induced apoptosis via reducing oxidative stress and activating PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. Ibuprofen inhibits neuroinflammation and attenuates white matter damage following hypoxia-ischemia in the immature rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ibuprofen Treatment Reduces the Neuroinflammatory Response and Associated Neuronal and White Matter Impairment in the Growth Restricted Newborn - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Senkyunolide H and Its Analogs: A Researcher's Guide
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Senkyunolide H and its analogs, Senkyunolide I, Senkyunolide A, and Z-ligustilide. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective experimental data to aid in drug discovery and development efforts.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and its analogs following oral administration in rats. The data has been compiled from various independent studies to provide a comparative overview.
| Compound | Dose (mg/kg) | Tmax (h) | Cmax (µg/L) | AUC(0-t) (µg·h/L) | t1/2 (h) | Oral Bioavailability (%) |
| This compound | Not Specified | 0.33 ± 0.10 | 185.3 ± 45.8 | 385.6 ± 76.4 | Not Reported | Not Reported |
| Senkyunolide I | Not Specified | 0.42 ± 0.14 | 1368.2 ± 354.7 | 2547.3 ± 589.1 | Not Reported | Not Reported |
| Senkyunolide A | 10 | 0.21 ± 0.08 | Not Reported | Not Reported | Not Reported | ~8 |
| Z-ligustilide | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Poor |
Note: The data for this compound and I are from a comparative study in normal rats after oral administration of Chuanxiong Rhizoma extract. The exact oral dose of the individual compounds was not specified in the abstract. The oral bioavailability of Z-ligustilide is reported to be poor due to significant first-pass metabolism.
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily obtained from studies utilizing rat models. The general experimental workflow is outlined below.
Animal Models and Housing
-
Species: Male Sprague-Dawley rats are commonly used.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. A fasting period of 12 hours is usually implemented before drug administration.
Drug Administration
-
Route: Oral administration is performed using gavage needles.
-
Formulation: The compounds are often dissolved or suspended in a suitable vehicle, such as a mixture of ethanol, polyethylene glycol 400, and saline.
Blood Sampling
-
Method: Blood samples are collected at predetermined time points after drug administration. A common method is tail vein sampling.
-
Processing: Blood samples are typically collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Plasma samples undergo a protein precipitation step, often with acetonitrile or methanol, to extract the analytes. The supernatant is then separated for analysis.
-
Chromatographic Separation: A reversed-phase C18 column is typically used for chromatographic separation of the analytes. The mobile phase usually consists of a gradient mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification of the analytes and their internal standards.
Mandatory Visualization
The following diagram illustrates the modulation of the NF-κB signaling pathway by this compound, a key mechanism underlying its anti-inflammatory effects.
Caption: this compound inhibits the NF-κB signaling pathway.
Another key signaling pathway modulated by senkyunolides is the TGF-β/Smad pathway, which is inhibited by Senkyunolide A.
Caption: Senkyunolide A inhibits the TGF-β/Smad signaling pathway.
The following diagram illustrates the general experimental workflow for a pharmacokinetic study in rats.
Caption: Experimental workflow for a rat pharmacokinetic study.
independent replication of Senkyunolide H's anti-cancer effects
An Objective Comparison of Senkyunolide H's Anti-Cancer Effects in Depression-Associated Breast Cancer
Introduction
Recent research has unveiled a novel anti-cancer application for this compound, a natural phthalide, specifically in the context of depression-associated breast cancer. A pivotal study published in August 2025 established that this compound can counteract the pro-tumor effects of depression by targeting the CXCR2 signaling pathway[1][2]. Unlike traditional cancer therapies, this approach addresses the specific molecular changes induced by a co-morbid psychological condition, representing a paradigm shift towards state-specific cancer treatment[3].
This guide provides a comprehensive comparison of this compound's anti-cancer effects with alternative therapeutic strategies. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the supporting experimental data, methodologies, and the underlying biological pathways. We will compare this compound to other investigational drugs targeting the same IL-8/CXCR2 axis and to the current standard of care for managing depression in breast cancer patients.
This compound: A Targeted Approach for a Specific Patient Subgroup
The central finding of recent research is that depression can actively promote breast cancer progression[2][3]. This is mediated by the inflammatory cytokine Interleukin-8 (IL-8), which, when upregulated, activates its receptor CXCR2 on breast cancer cells, leading to increased proliferation[2][3]. The 2025 study by Wu et al. demonstrated that this compound specifically intervenes in this pathway. It binds to and regulates CXCR2, thereby blocking the pro-proliferative signal from IL-8[2][3]. A significant finding is that this compound shows a potent anti-cancer effect only in the context of depression-induced tumor growth; it has no significant inhibitory effect on breast cancer in non-depressed models[3]. This suggests a highly targeted therapeutic action with potentially fewer side effects[3].
References
- 1. Interleukin-8 in Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reverses depression-induced breast cancer progression by regulating CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reverses depression-induced breast cancer progression by regulating CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
Senkyunolide H: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Senkyunolide H, a phthalide compound isolated from the traditional Chinese medicine Ligusticum chuanxiong, has garnered significant interest for its potential therapeutic applications. This guide provides a meta-analysis of available preclinical data, offering a comparative overview of its bioactivity, pharmacokinetics, and underlying mechanisms of action. The information is intended to support further research and development of this promising natural product.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and its related compounds.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Model | Treatment | Key Findings | Reference |
| BV2 microglia | Lipopolysaccharide (LPS)-induced neuroinflammation | This compound (25, 50, 100 μM) | Dose-dependently decreased mRNA and protein expression of IL-6 and IL-1β; increased IL-10. | [1] |
| PC12 cells | Oxygen glucose deprivation/reperfusion (OGD/R) | This compound | Protected against OGD/R-induced cell death. | |
| HepG2 cells | Hydrogen peroxide-induced oxidative stress | This compound (150, 200 µg/ml) | Reduced reactive oxygen species (ROS) and malondialdehyde (MDA) levels; increased heme oxygenase-1 (HO-1). | [2] |
| Primary mouse aorta smooth muscle cells | Proliferation | This compound | Inhibited proliferation with an IC50 < 0.1 µg/ml. | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Treatment | Key Findings | Reference |
| Ovariectomized mice | Postmenopausal osteoporosis | This compound (15 mg/kg) | Decreased bone resorption. | [2] |
| Mice | Cerebral Ischemia-Reperfusion | This compound (40 mg/kg) | Reduced infarct volume and improved neurological deficits. | [3] |
Table 3: Pharmacokinetic Parameters of this compound and Related Compounds in Rats
| Compound | Administration Route | Tmax (h) | Oral Bioavailability (%) | Key Notes | Reference |
| This compound | Oral (Chuanxiong Rhizoma extract) | Not specified | Not specified | Absorption significantly increased in migrainous rats compared to normal rats. | [4] |
| Senkyunolide I (isomer) | Oral | Not specified | >35% | Rapidly absorbed with a short half-life (<1 h). | [5] |
| Senkyunolide A | Oral | 0.21 ± 0.08 | ~8% | Low oral bioavailability attributed to instability in the GI tract and first-pass metabolism. |
Key Signaling Pathways
This compound exerts its pharmacological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
ERK/NF-κB Signaling Pathway in Neuroinflammation
This compound has been shown to inhibit the activation of microglia and attenuate neuroinflammation by regulating the ERK and NF-κB signaling pathways.
PI3K/AKT/mTOR Signaling Pathway in Neuronal Cells
This compound has been implicated in the regulation of autophagy in neuronal cells through the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and response to ischemic injury.
cAMP/PI3K/AKT Signaling Pathway in Neuroprotection
In the context of oxygen-glucose deprivation/reperfusion injury, this compound has been found to exert neuroprotective effects through the cAMP/PI3K/AKT signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical studies of this compound.
LPS-Induced Neuroinflammation in BV2 Microglia
-
Cell Culture: BV2 microglial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were pretreated with this compound (25, 50, and 100 μM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.
-
Analysis of Inflammatory Cytokines: The mRNA and protein expression levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10) were quantified using quantitative real-time polymerase chain reaction (qRT-PCR) and enzyme-linked immunosorbent assay (ELISA), respectively.
-
Western Blot Analysis: Protein levels of key signaling molecules (ERK, p-ERK, NF-κB p65, IκBα) were determined by Western blotting to elucidate the mechanism of action.
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells
-
Cell Culture: PC12 cells were maintained in DMEM supplemented with 10% horse serum and 5% FBS.
-
OGD/R Model: To induce OGD, the culture medium was replaced with glucose-free Earle's Balanced Salt Solution, and the cells were placed in a hypoxic chamber (95% N2, 5% CO2) for a specified period. Reperfusion was initiated by returning the cells to normal culture conditions.
-
Treatment: this compound was added to the culture medium at various concentrations before the OGD insult.
-
Cell Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Western Blot Analysis: The expression and phosphorylation of proteins in the cAMP/PI3K/AKT pathway (cAMP, PKA, PI3K, AKT, CREB) were analyzed by Western blotting.
Middle Cerebral Artery Occlusion (MCAO) in Rodents
-
Animal Model: Transient focal cerebral ischemia was induced in mice or rats by occluding the middle cerebral artery (MCA) using the intraluminal filament method for a defined period (e.g., 2 hours), followed by reperfusion.
-
Treatment: this compound (e.g., 40 mg/kg) was administered intravenously at the onset of reperfusion.
-
Neurological Deficit Scoring: Neurological function was evaluated at specific time points post-MCAO using a standardized neurological deficit scoring system.
-
Infarct Volume Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Concluding Remarks
The preclinical data compiled in this guide highlight the multifaceted therapeutic potential of this compound, particularly in the areas of neuroinflammation, ischemic stroke, and bone disorders. Its ability to modulate key signaling pathways such as ERK/NF-κB and PI3K/AKT underscores its promise as a drug candidate. However, it is important to note the limited information on its oral bioavailability and the lack of comprehensive preclinical toxicity data. Further studies are warranted to establish a complete pharmacokinetic and safety profile to support its transition to clinical evaluation. The comparative data and detailed protocols provided herein aim to facilitate the design of future investigations into this promising natural compound.
References
- 1. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 4. This compound | TargetMol [targetmol.com]
- 5. RTECS NUMBER-XI0187000-Chemical Toxicity Database [drugfuture.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Senkyunolide H
Personal Protective Equipment (PPE) and Handling
Before handling Senkyunolide H, it is crucial to be equipped with the appropriate personal protective equipment. Safe handling practices are the first step in a responsible disposal plan.
Recommended PPE:
-
Hand Protection: Wear protective gloves. Always inspect gloves before use and utilize proper glove removal techniques to avoid skin contact.
-
Eye Protection: Use safety glasses or chemical goggles, especially if there is a risk of splashing.
-
Skin and Body Protection: A laboratory coat is mandatory. Additional protective clothing may be necessary depending on the scale of the work.
-
Respiratory Protection: If working with the compound as a powder or in a way that may generate dust or aerosols, a dust respirator is recommended. Operations should be carried out in a well-ventilated area, preferably within a laboratory fume hood.
General Handling Precautions:
-
Avoid inhalation and contact with eyes and skin.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.[1]
Storage Procedures
Proper storage is essential to maintain the integrity of this compound and to prevent accidental release.
| Storage Condition | Temperature | Duration | Light/Air Sensitivity |
| Powder | -20°C | Long-term | Keep in a tightly sealed container.[1] |
| In Solvent | -80°C | Up to 6 months | Protect from light.[3] |
| Short-term | 2-8°C | Short-term | Keep away from direct sunlight and ignition sources.[1][2] |
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the compound and protect laboratory personnel.
-
Evacuate: Ensure all non-essential personnel evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust. For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container.
-
Decontamination: Clean the spill site thoroughly.
-
Environmental Protection: Prevent the spilled material from entering drains or watercourses.[4]
Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1] Do not dispose of this chemical into the environment.
Step-by-Step Disposal Procedure:
-
Waste Identification: All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be classified as chemical waste.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams. If it is dissolved in a solvent, it should be disposed of following the guidelines for flammable liquid waste or the specific solvent's disposal protocol.
-
Containerization: Place all this compound waste into a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name and any known hazards.
-
Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company or your institution's environmental health and safety (EHS) department.
First Aid Measures
In case of exposure, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Call a poison control center or seek immediate medical attention.[5] |
| Inhalation | Remove the person from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper handling and disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Senkyunolide H
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical information for the handling of Senkyunolide H, a natural phthalide with diverse biological activities. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Assessment
Summary of Potential Hazards
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1][2] |
| Skin Contact | May cause skin irritation. | Avoid contact with skin. Wear protective gloves and clothing.[3] In case of contact, rinse skin thoroughly with water.[1] |
| Eye Contact | May cause eye irritation. | Avoid contact with eyes. Wear safety glasses or goggles.[3] In case of contact, flush eyes with plenty of water for at least 15 minutes.[3] |
| Inhalation | May cause respiratory tract irritation. | Avoid breathing dust or aerosols.[2] Use in a well-ventilated area or a laboratory fume hood.[3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[4] Consider double gloving for extended handling. | Prevents skin contact with the compound.[3] |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[5] | Protects eyes from dust particles and splashes.[3] |
| Body Protection | A disposable gown or a clean lab coat.[4] | Prevents contamination of personal clothing.[3] |
| Respiratory Protection | A dust respirator or use of a fume hood is recommended, especially when handling the solid form.[3] | Minimizes inhalation of airborne particles.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and to prevent contamination.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a tightly sealed, cool, and well-ventilated area, away from direct sunlight and ignition sources.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C for solutions in solvent.[1]
Weighing and Solution Preparation:
-
All handling of the solid compound should be performed in a chemical fume hood or other ventilated enclosure to avoid dust formation.[2][3]
-
Preparation: Ensure the work area within the fume hood is clean and decontaminated.
-
Don PPE: Put on all required personal protective equipment.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate solvent (e.g., DMSO, Ethanol) to the powder.[6] Sonication may be recommended for complete dissolution.[7]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Cleanup: Decontaminate the work surface after handling.
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention. |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention. |
| Inhalation | Remove from exposure to fresh air immediately.[3] If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[3] Seek medical attention immediately. |
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection.[1]
-
For solid spills: Gently sweep up the material, avoiding dust generation, and place it into a suitable container for disposal.[3]
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill site with a 10% caustic solution or 70% ethanol, followed by a thorough cleaning.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Unused Product and Contaminated Materials: Dispose of in a suitable, labeled container.[3]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[8]
-
Disposal Route: All waste must be disposed of through an approved waste disposal plant or licensed hazardous waste contractor.[1] Do not allow the product to enter drains.[8]
By adhering to these safety and handling guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. Senkyunolide I|94596-28-8|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemfaces.com [chemfaces.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. biocrick.com [biocrick.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
